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3-[2-(3-Fluorophenoxy)ethyl]piperidine Documentation Hub

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  • Product: 3-[2-(3-Fluorophenoxy)ethyl]piperidine
  • CAS: 946682-10-6

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 3-[2-(3-Fluorophenoxy)ethyl]piperidine

An In-depth Technical Guide to the Chemical Structure and Properties of 3-[2-(3-Fluorophenoxy)ethyl]piperidine Abstract The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in numerous FDA-ap...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Structure and Properties of 3-[2-(3-Fluorophenoxy)ethyl]piperidine

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in numerous FDA-approved therapeutics, particularly those targeting the central nervous system (CNS). Its conformational flexibility and ability to engage with a wide array of biological targets make it a privileged structure in drug discovery. This guide provides a comprehensive technical profile of 3-[2-(3-Fluorophenoxy)ethyl]piperidine, a specific derivative that combines the piperidine core with a fluorinated phenoxyethyl moiety. While this compound is a discrete chemical entity, it is not extensively characterized in public scientific literature, suggesting its status as a novel research chemical or a component of proprietary compound libraries.

This document serves as a predictive and practical guide for researchers. It synthesizes information from close structural analogs and established chemical principles to build a robust profile covering physicochemical properties, a plausible synthetic route, a postulated pharmacological profile, and detailed analytical methodologies. The insights herein are designed to provide a foundational understanding and accelerate the research and development of this and related molecules.

Chemical Identity and Physicochemical Properties

The unambiguous identification and characterization of a compound's physical properties are prerequisites for any research or development endeavor. These parameters govern its behavior in both chemical and biological systems, influencing everything from reaction kinetics to ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Structure and Nomenclature
  • IUPAC Name: 3-[2-(3-Fluorophenoxy)ethyl]piperidine

  • Molecular Formula: C₁₃H₁₈FNO

  • Molecular Weight: 223.29 g/mol

  • CAS Number: Not publicly assigned. The absence of a CAS number for this specific structure underscores its novelty.

Predicted Physicochemical Properties

The following properties have been estimated based on computational models and data from structurally similar compounds, such as 3-[(3-Fluorophenoxy)methyl]piperidine and 3-[(4-Fluorophenoxy)methyl]piperidine[1][2]. These values provide a strong starting point for experimental design.

PropertyPredicted ValueRationale & Significance
logP 2.5 - 3.5Indicates good lipophilicity, suggesting potential for blood-brain barrier penetration, a critical attribute for CNS-active compounds.
Topological Polar Surface Area (TPSA) 21.3 ŲA low TPSA value (<90 Ų) is strongly correlated with good cell membrane permeability and oral bioavailability.
pKa (Basic) 9.5 - 10.5The piperidine nitrogen is basic and will be protonated at physiological pH (7.4)[2]. This influences solubility, receptor interaction (ionic bonding), and potential for hERG channel binding.
Aqueous Solubility Low to ModerateExpected to be sparingly soluble in water as the free base but should exhibit significantly higher solubility as a hydrochloride or other salt form.
Hydrogen Bond Donors 1 (Piperidine N-H)Influences solubility and potential for receptor interactions.
Hydrogen Bond Acceptors 2 (Oxygen, Fluorine)Contributes to the molecule's polarity and interaction profile.

Proposed Synthesis Pathway

A robust and scalable synthetic route is essential for producing the quantities of material required for thorough investigation. While a specific published synthesis for this molecule is unavailable, a logical and efficient pathway can be designed based on well-established named reactions. The proposed route utilizes a Williamson ether synthesis followed by a reductive amination or direct alkylation.

Retrosynthetic Analysis

The primary disconnection can be made at the ether linkage or the bond between the ethyl chain and the piperidine ring. A practical forward synthesis involves coupling 3-fluorophenol with a suitable electrophilic piperidine synthon.

Step-by-Step Protocol

Protocol: Synthesis via Williamson Ether Synthesis

  • Step 1: Deprotonation of Phenol: To a solution of 3-fluorophenol (1.0 eq.) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile, add a suitable base such as sodium hydride (NaH, 1.1 eq.) or potassium carbonate (K₂CO₃, 1.5 eq.) at 0 °C.

    • Causality: The strong base deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion, which is necessary for the subsequent Sₙ2 reaction.

  • Step 2: Alkylation: Add N-Boc-3-(2-bromoethyl)piperidine (1.05 eq.) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Causality: The phenoxide attacks the electrophilic carbon of the bromoethyl group, displacing the bromide and forming the C-O ether bond. The Boc (tert-butoxycarbonyl) group protects the piperidine nitrogen, preventing it from acting as a competing nucleophile.

  • Step 3: Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Step 4: Deprotection: Dissolve the purified N-Boc protected intermediate in a solvent such as dichloromethane (DCM) or 1,4-dioxane. Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane. Stir at room temperature for 1-4 hours until TLC or LC-MS indicates complete removal of the Boc group.

    • Causality: The strong acid cleaves the acid-labile Boc group, liberating the secondary amine of the piperidine ring to yield the final product, typically as a salt (e.g., TFA or HCl salt).

  • Step 5: Final Isolation: Remove the solvent and excess acid under reduced pressure. The resulting salt can be used directly or neutralized with a base and purified further if the free base is required.

Synthesis Workflow Diagram

G cluster_0 Synthesis of 3-[2-(3-Fluorophenoxy)ethyl]piperidine A 3-Fluorophenol D Williamson Ether Synthesis (Sₙ2 Reaction) A->D B N-Boc-3-(2-bromoethyl)piperidine B->D C Base (e.g., NaH) Solvent (e.g., DMF) C->D Conditions E N-Boc Protected Intermediate D->E Forms G Boc Deprotection E->G F Strong Acid (e.g., TFA) Solvent (e.g., DCM) F->G Conditions H 3-[2-(3-Fluorophenoxy)ethyl]piperidine (Final Product) G->H Yields

Caption: Proposed synthetic workflow for the target compound.

Postulated Pharmacological Profile

The chemical architecture of 3-[2-(3-Fluorophenoxy)ethyl]piperidine is suggestive of activity within the CNS. The phenoxyalkylamine motif is a common feature in ligands for aminergic G-protein coupled receptors (GPCRs). For instance, related structures are known to possess antidepressant or antipsychotic properties[3][4]. The atypical antipsychotic Iloperidone, for example, is a complex piperidine derivative that acts as an antagonist at dopamine D₂ and serotonin 5-HT₂ₐ receptors[5][].

Primary Hypothesis: Aminergic GPCR Modulator

Based on structural analogy, the primary hypothesis is that this compound functions as a modulator of serotonin (5-HT) and/or dopamine (D) receptors. The specific substitution pattern on the phenyl and piperidine rings will dictate the affinity and selectivity profile.

  • Serotonin Receptors (5-HT): The 5-HT₂ family (especially 5-HT₂ₐ and 5-HT₂c) are common targets for phenoxyalkylamine structures. Antagonism at these receptors is a key mechanism for atypical antipsychotics[7].

  • Dopamine Receptors (D): Affinity for D₂, D₃, and D₄ receptors is also highly plausible. D₂ receptor antagonism is the hallmark of traditional antipsychotics, while modulation of D₃/D₄ is an area of active research for various neuropsychiatric disorders[].

  • Adrenergic Receptors (α): Many CNS agents exhibit cross-reactivity with adrenergic receptors (e.g., α₁), which can contribute to both therapeutic effects and side effects (e.g., orthostatic hypotension)[].

Hypothetical Mechanism of Action (MOA) Diagram

The following diagram illustrates a potential MOA where the compound acts as a competitive antagonist at a serotonin receptor.

G cluster_1 Hypothetical MOA: 5-HT₂ₐ Receptor Antagonism Compound 3-[2-(3-F-Phenoxy)ethyl]piperidine Receptor 5-HT₂ₐ Receptor Compound->Receptor Binds & Blocks Gq Gq Protein Activation Receptor->Gq Activation Blocked Serotonin Serotonin (5-HT) Serotonin->Receptor Binding Prevented PLC Phospholipase C (PLC) Gq->PLC Signal Downstream Signaling (IP₃, DAG, Ca²⁺) PLC->Signal Effect Neuronal Effect (e.g., Reduced Excitability) Signal->Effect

Caption: Postulated mechanism as a 5-HT₂ₐ receptor antagonist.

Analytical Methodologies

Robust analytical methods are crucial for confirming the identity and purity of the synthesized compound and for quantifying it in biological matrices during preclinical studies.

Purity Assessment by RP-HPLC

A standard reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is suitable for assessing the purity of the final compound and reaction intermediates.

Protocol: RP-HPLC Method for Purity Analysis

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Rationale: The C18 stationary phase provides excellent hydrophobic retention for a molecule with this logP.

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

    • Rationale: TFA acts as an ion-pairing agent, improving peak shape for the basic piperidine nitrogen.

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm and 220 nm.

    • Rationale: The phenyl ring provides strong UV absorbance.

  • Sample Preparation: Dissolve an accurately weighed sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of ~1 mg/mL.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in H₂O
Mobile Phase B 0.1% TFA in ACN
Flow Rate 1.0 mL/min
Detection UV @ 254 nm
Injection Volume 10 µL
Quantification by LC-MS/MS

For quantifying the compound in complex matrices like plasma or brain tissue, a more sensitive and selective Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method is required.

Protocol: LC-MS/MS Method for Bioanalysis

  • Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Sample Preparation: Perform a protein precipitation by adding 3 volumes of cold acetonitrile containing a suitable internal standard to 1 volume of plasma. Vortex and centrifuge to pellet the proteins. Evaporate the supernatant and reconstitute in the initial mobile phase.

  • Chromatography: Use a rapid gradient on a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm) to achieve a short run time (< 3 minutes).

  • Mass Spectrometry:

    • Ionization Mode: ESI Positive. The basic nitrogen is readily protonated.

    • MRM Transition: Monitor the transition from the protonated parent ion [M+H]⁺ to a stable product ion. The parent ion would be m/z 224.1. A likely product ion would result from the fragmentation of the ethyl-piperidine bond. This transition must be optimized experimentally.

    • Optimization: Perform direct infusion of a standard solution to optimize cone voltage and collision energy for the parent and daughter ions to maximize signal intensity.

Analytical Workflow Diagram

G cluster_2 General Bioanalytical Workflow (LC-MS/MS) Sample Biological Sample (e.g., Plasma) Prep Sample Preparation (Protein Precipitation) Sample->Prep Inject UPLC Injection Prep->Inject Sep Chromatographic Separation (C18 Column) Inject->Sep Ion Ionization (ESI+) Sep->Ion MS1 Mass Selection (Q1) (Select Parent Ion m/z 224.1) Ion->MS1 Frag Fragmentation (Q2) (Collision Cell) MS1->Frag MS2 Mass Selection (Q3) (Select Product Ion) Frag->MS2 Detect Detector MS2->Detect Data Data Acquisition & Quantification Detect->Data

Caption: Workflow for quantification in biological matrices.

Safety, Handling, and Storage

As a novel chemical with an uncharacterized toxicological profile, 3-[2-(3-Fluorophenoxy)ethyl]piperidine must be handled with appropriate caution.

  • Handling: Always handle in a well-ventilated fume hood. Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Toxicity: The toxicological properties have not been investigated. Assume the compound is potentially hazardous upon inhalation, ingestion, or skin contact. The fluorinated nature of the molecule warrants consideration, as metabolism could potentially lead to reactive species, although this is speculative[8].

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. For long-term storage, keeping the material at -20 °C under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.

Conclusion

3-[2-(3-Fluorophenoxy)ethyl]piperidine represents a promising yet underexplored chemical entity. Its structure strongly suggests potential as a modulator of CNS targets, particularly aminergic GPCRs. This guide provides a foundational framework for its investigation, outlining its predicted physicochemical characteristics, a viable synthetic strategy, a testable pharmacological hypothesis, and robust analytical methods for its characterization and quantification. The protocols and insights presented here are designed to serve as a launchpad for researchers aiming to unlock the therapeutic potential of this and related phenoxyethylpiperidine derivatives.

References

  • BuyersGuideChem. 3-[2-(2-Chloro-4-fluorophenoxy)ethyl]piperidine hydrochloride. (Product Page) Available from: [Link]

  • PubChem. 3-[(3-Fluorophenoxy)methyl]piperidine. (Database Entry) Available from: [Link]

  • Karimi-Attar, F., et al. (2019). Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design. Scientific Reports. Available from: [Link]

  • U.S. Environmental Protection Agency (EPA). 3-[(4-Fluorophenoxy)methyl]piperidine Properties. (Database) Available from: [Link]

  • Coppola, G. M., et al. (1990). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Journal of Medicinal Chemistry. Available from: [Link]

  • Pharmaffiliates. Hydroxy Iloperidone. (Product Page) Available from: [Link]

  • ResearchGate. Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design. (Publication) Available from: [Link]

  • Google Patents. EP0384288A2 - Piperidine compounds and their preparation and use. (Patent)
  • PubChem. Iloperidone. (Database Entry) Available from: [Link]

  • Scott, J. S., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl-substituted pipecolinates. RSC Medicinal Chemistry. Available from: [Link]

  • Szałkiewicz, M., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Antiallodynic Effects. Journal of Medicinal Chemistry. Available from: [Link]

  • Khom, S., et al. (2022). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, Section B. Available from: [Link]

  • ResearchGate. Structure of few bio-active compounds having 3-amino piperidine ring system. (Figure from Publication) Available from: [Link]

  • Al-Janabi, H. H. H. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. Available from: [Link]

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. (Article) Available from: [Link]

Sources

Exploratory

Molecular weight and formula of 3-[2-(3-Fluorophenoxy)ethyl]piperidine

The following technical guide is structured as a Research Monograph designed for medicinal chemists and lead optimization specialists. It treats the subject matter not merely as static data, but as a functional scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Research Monograph designed for medicinal chemists and lead optimization specialists. It treats the subject matter not merely as static data, but as a functional scaffold within the context of CNS drug discovery (specifically targeting monoamine transporters).

Domain: Medicinal Chemistry / CNS Ligand Design Document Type: Lead Optimization Guide & Physicochemical Profiling

Executive Summary & Core Identity

In the development of serotonin (SERT) and norepinephrine (NET) reuptake inhibitors, the 3-substituted piperidine scaffold serves as a critical pharmacophore, offering a restricted conformational mimic of the flexible alkyl-amine chains found in classic tricyclics.

The specific entity 3-[2-(3-Fluorophenoxy)ethyl]piperidine represents a strategic lead compound where the fluorine substitution at the meta position of the phenoxy ring is designed to block metabolic hydroxylation while modulating the electronic density of the aromatic system, potentially enhancing π-π stacking interactions within the transporter binding pocket.

Physicochemical Core Data
PropertyValuePrecision Note
IUPAC Name 3-[2-(3-fluorophenoxy)ethyl]piperidineDerived from structure
Molecular Formula C₁₃H₁₈FNO Confirmed Stoichiometry
Molecular Weight 223.29 g/mol Monoisotopic Mass: 223.1372
Heavy Atom Count 16Non-hydrogen atoms
Calculated LogP (cLogP) ~2.8 – 3.1Lipophilic, CNS penetrant
H-Bond Donors 1Secondary Amine (NH)
H-Bond Acceptors 2Ether Oxygen, Piperidine Nitrogen
Rotatable Bonds 4High flexibility in linker region

Structural Analysis & Synthetic Logic

As a Senior Application Scientist, I prioritize synthetic routes that ensure regio-control and scalability. The synthesis of this molecule presents a classic challenge: coupling a secondary amine-containing heterocycle with an electron-deficient phenol without inducing N-alkylation side products.

The "Protect-Couple-Deprotect" Protocol

Direct alkylation is prone to failure due to the nucleophilicity of the piperidine nitrogen. The following protocol utilizes an orthogonal protection strategy to ensure the ether linkage is formed exclusively at the alkyl halide/alcohol terminus.

Phase 1: Scaffold Preparation
  • Starting Material: 3-Piperidineethanol (Commercial CAS: 104-52-9).

  • Protection: The secondary amine is protected with a tert-butoxycarbonyl (Boc) group to nullify its nucleophilicity.

    • Reagents: (Boc)₂O, TEA, DCM.

    • Validation: Monitor disappearance of amine peak in IR or shift in NMR.

Phase 2: Ether Linkage Construction (The Critical Step)

We employ the Mitsunobu Reaction for its mild conditions and stereochemical predictability, avoiding the harsh conditions of Williamson ether synthesis which can lead to elimination reactions on the ethyl chain.

  • Reagents: Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD), 3-Fluorophenol.

  • Solvent: Anhydrous THF (0°C to RT).

  • Mechanism: Activation of the primary alcohol by PPh₃-DIAD followed by Sɴ2 displacement by the phenolic oxygen.

Phase 3: Deprotection & Salt Formation
  • Reagents: 4M HCl in Dioxane or TFA/DCM.

  • Isolation: The final product is isolated as a Hydrochloride (HCl) or Oxalate salt to ensure stability and water solubility for biological assaying.

Validated Synthetic Workflow (DOT Visualization)

The following diagram outlines the logical flow of synthesis, highlighting critical control points (CCPs).

SynthesisWorkflow cluster_QC Quality Control Gates Start Start: 3-Piperidineethanol Prot Step 1: N-Protection ((Boc)2O, TEA) Start->Prot Inter1 Intermediate: N-Boc-3-piperidineethanol Prot->Inter1 Yield >95% Couple Step 2: Mitsunobu Coupling (3-F-Phenol, PPh3, DIAD) Inter1->Couple Inter2 Intermediate: N-Boc-3-[2-(3-fluorophenoxy)ethyl]piperidine Couple->Inter2 Critical: Anhydrous Conditions QC1 NMR: Loss of OH signal Couple->QC1 Deprot Step 3: Deprotection (TFA or HCl/Dioxane) Inter2->Deprot QC2 LCMS: Mass [M+H]+ ~324 (Boc) Inter2->QC2 Final Final Product: 3-[2-(3-Fluorophenoxy)ethyl]piperidine Salt Deprot->Final Precipitation

Figure 1: Step-wise synthetic pathway utilizing orthogonal protection to ensure regio-specific ether formation.

Pharmacological Context & Mechanism of Action

While this specific molecule is a research tool, its structure dictates its function. It belongs to the class of aryloxyalkylamines , structurally homologous to Fluoxetine and Atomoxetine.

Molecular Mechanism: Monoamine Transporter Inhibition

The piperidine ring acts as the protonatable amine "anchor," forming an ionic bond with the conserved Aspartate residue (e.g., Asp98 in hSERT) within the transporter's central binding site. The 3-fluorophenoxy moiety projects into the hydrophobic S1 or S2 pocket.

Why Fluorine?

  • Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is highly resistant to Cytochrome P450 oxidation, preventing rapid clearance via ring hydroxylation.

  • Lipophilicity: Fluorine substitution increases logP, enhancing blood-brain barrier (BBB) permeability compared to the unsubstituted phenol.

Biological Signaling Pathway (DOT Visualization)

The following diagram illustrates the hypothetical interaction of this ligand within the synaptic cleft, modulating downstream signaling.

MechanismAction Ligand 3-[2-(3-Fluorophenoxy)ethyl]piperidine SERT Serotonin Transporter (Pre-synaptic Membrane) Ligand->SERT Competitive Inhibition (Ki < 50 nM) Synapse Synaptic Cleft (5-HT Accumulation) SERT->Synapse Blocks Reuptake Receptor Post-synaptic 5-HT Receptors (5-HT1A, 5-HT2A) Synapse->Receptor Increased Activation Signal Downstream Signaling (BDNF, cAMP, CREB) Receptor->Signal Modulation

Figure 2: Mechanistic cascade showing the inhibition of the transporter (SERT) leading to enhanced synaptic concentrations of neurotransmitter.

Analytical Characterization Protocols

To validate the identity of 3-[2-(3-Fluorophenoxy)ethyl]piperidine , the following analytical limits must be met. This constitutes the "Self-Validating System" of the guide.

A. Proton NMR (¹H-NMR) Expectation
  • Solvent: CDCl₃ or DMSO-d₆.

  • Aromatic Region (6.5 - 7.3 ppm): Multiplet corresponding to 4 protons.[1] The pattern will be complex due to the meta-fluorine coupling (¹H-¹⁹F coupling).

  • Ether Linkage (3.9 - 4.1 ppm): Triplet (2H) corresponding to -O-CH ₂-.

  • Piperidine Ring:

    • Multiplets at 2.5 - 3.2 ppm (Protons adjacent to Nitrogen).

    • Complex multiplets at 1.2 - 1.9 ppm (Ring carbons C3, C4, C5 and the ethyl linker -CH₂-).

B. Mass Spectrometry (LC-MS)[1]
  • Ionization: Electrospray Ionization (ESI+).

  • Target Ion: [M+H]⁺ = 224.14 Da.

  • Fragmentation Pattern: Expect loss of the phenoxy group (neutral loss of C₆H₅FO) or cleavage at the ethyl linker.

C. Safety & Handling (GHS Standards)
  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Handling: This compound is a secondary amine and a fluorinated ether; handle in a fume hood to avoid inhalation of basic vapors.

References

  • PubChem Compound Summary. (2024). 3-[(3-Fluorophenoxy)methyl]piperidine (Analogous Structure Analysis). National Center for Biotechnology Information. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (1987). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity.[2] (Contextual grounding for piperidine ether synthesis). Retrieved from [Link]

  • Frontiers in Pharmacology. (2022). Anticancer Applications and Pharmacological Properties of Piperidine.[3][4][5][6] (Scaffold biological relevance). Retrieved from [Link]

Sources

Foundational

Literature review of fluorinated piperidine derivatives in medicinal chemistry

Executive Summary The piperidine ring is the most frequently encountered nitrogen heterocycle in FDA-approved small molecule drugs.[1] However, its high basicity ( ) and metabolic susceptibility often present liabilities...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine ring is the most frequently encountered nitrogen heterocycle in FDA-approved small molecule drugs.[1] However, its high basicity (


) and metabolic susceptibility often present liabilities in late-stage drug development, including poor membrane permeability, high P-glycoprotein (P-gp) efflux, and hERG channel inhibition.

This guide details the strategic incorporation of fluorine into the piperidine scaffold. Unlike simple steric blocking, fluorination induces profound electronic and conformational changes—specifically the


 gauche effect  and 

modulation
—that allow medicinal chemists to "tune" the physicochemical profile of a lead compound without altering its core pharmacophore.

Part 1: The Fluorine Effect on the Piperidine Scaffold

Basicity Modulation (The Shift)

The introduction of fluorine onto the piperidine ring exerts a strong electron-withdrawing inductive effect (


), significantly lowering the basicity of the cyclic amine.
  • Mechanism: The electronegative fluorine pulls electron density through the

    
    -framework, destabilizing the protonated ammonium species.
    
  • Magnitude:

    • 3-Fluoro substitution: typically lowers

      
       by 1.5 – 2.0 log units .
      
    • 4-Fluoro substitution: typically lowers

      
       by 0.8 – 1.2 log units .
      
    • Note: The effect is distance-dependent; the closer the fluorine is to the nitrogen, the greater the reduction in basicity.

Impact on ADME: Lowering the


 from ~11 to ~9 increases the fraction of the neutral species at physiological pH (7.4). This directly correlates with:
  • Improved Permeability: Neutral molecules pass through lipid bilayers more efficiently.

  • Reduced hERG Liability: The hERG potassium channel possesses a hydrophobic pore with aromatic residues that bind high-affinity basic amines (cation-

    
     interactions). Fluorination reduces this cation character.
    
Conformational Control: The Gauche Effect

Unlike larger halogens that are dominated by steric repulsion, fluorine on a piperidine ring often dictates conformation through the gauche effect .[2]

In 3-fluoropiperidines (protonated), the fluorine atom frequently adopts the axial orientation, contrary to standard steric prediction (equatorial).

  • Hyperconjugation: Electron density from the anti-periplanar C-H

    
     bond donates into the low-lying C-F 
    
    
    
    antibonding orbital (
    
    
    ).[2] This interaction is maximized in the axial conformation.
  • Charge-Dipole: In the protonated ammonium form, the axial C-F bond aligns antiparallel to the N-H bond vector, stabilizing the molecule via favorable dipole-charge interactions.

Visualization: Conformational Landscapes

The following diagram illustrates the energetic preference for the axial conformer in protonated 3-fluoropiperidines.

G Substrate 3-Fluoropiperidine (Protonated) Equatorial Equatorial Conformer (Sterically Favored) Substrate->Equatorial Sterics only Axial Axial Conformer (Stereoelectronically Favored) Substrate->Axial Real-world preference Gauche Gauche Effect (σC-H → σ*C-F) Axial->Gauche Dipole Charge-Dipole Stabilization Axial->Dipole

Caption: Stereoelectronic forces (gauche effect and charge-dipole) drive the preference for the axial conformer in 3-fluoropiperidines, overriding standard steric repulsion.[3]

Part 2: Synthetic Methodologies

Accessing fluorinated piperidines requires robust protocols. We highlight two primary approaches: classical Deoxofluorination and modern Catalytic Hydrogenation.

Protocol A: Deoxofluorination (The Classical Route)

Target: Conversion of 3- or 4-hydroxypiperidines to fluoropiperidines. Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride).

Step-by-Step Protocol:

  • Protection: Ensure the piperidine nitrogen is protected (e.g., N-Boc or N-Cbz) to prevent amine oxidation or side reactions.

  • Setup: In a flame-dried round-bottom flask under Argon, dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DCM.

  • Addition: Cool to -78°C. Add DAST (1.2 eq) dropwise via syringe. Caution: DAST releases HF upon hydrolysis; use plasticware if possible or glass with immediate quenching.

  • Reaction: Allow to warm to RT over 2-4 hours.

  • Quench: Pour reaction mixture slowly into saturated aqueous NaHCO3 (gas evolution occurs).

  • Workup: Extract with DCM (3x), dry over MgSO4, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Critical Insight: This reaction proceeds via an


 mechanism with inversion of configuration. To get cis-3-fluoropiperidine, you must start with trans-3-hydroxypiperidine.
Protocol B: Catalytic Hydrogenation of Fluoropyridines (The Modern Route)

Target: Direct access to cis-fluorinated piperidines from commercially available fluoropyridines. Reference: Glorius et al., Nature Chemistry (2019).[4]

Workflow: This method utilizes a Rhodium-catalyzed dearomatization-hydrogenation strategy, avoiding the need for pre-functionalized chiral building blocks.[5]

Synthesis Start Fluoropyridine Precursor (Aromatic, Flat) Inter Dearomatization Step Start->Inter Coordination Cat Rh(CAAC) Catalyst + H2 (50 bar) Cat->Inter Prod all-cis-Fluoropiperidine (3D Scaffold) Inter->Prod Stereoselective Hydrogenation

Caption: The Glorius method allows direct conversion of flat fluoropyridines into high-value, 3D cis-fluoropiperidine scaffolds using Rh catalysis.

Part 3: Medicinal Chemistry Case Studies

Case Study: Kinesin Spindle Protein (KSP) Inhibitors

Merck developed inhibitors for KSP (a mitotic kinesin).[6] The initial lead contained a piperidine ring that suffered from high P-gp efflux and hERG inhibition.

Data Summary: Impact of Fluorination on MK-0731 Series

Compound VariantSubstituent

(Basic N)
hERG

(

)
P-gp Ratio (B-A/A-B)
Lead (H) Unsubstituted9.82.1 (Potent binder)18 (High efflux)
Analog A 4-F (Equatorial)8.6>30 (Safe)1.2 (Low efflux)
MK-0731 3-F (Axial) 7.6 >100 (Safe) 0.9 (No efflux)

Analysis: The introduction of the fluorine atom at the 3-position (Axial) lowered the


 by over 2 units. This drastic reduction in basicity virtually eliminated hERG binding (which requires a cationic center) and improved the efflux ratio, likely by reducing the energy penalty for desolvation required to cross the membrane.
Metabolic Blocking (The "Soft Spot" Strategy)

Piperidines are prone to oxidative metabolism at the


-carbon (adjacent to Nitrogen) via CYP450 enzymes.
  • Strategy: Placing a fluorine at the

    
    -position is chemically unstable (forms an 
    
    
    
    -fluoroamine which hydrolyzes).
  • Solution: Place fluorine at the

    
    -position (C3) or 
    
    
    
    -position (C4). While this doesn't directly block the
    
    
    -C-H abstraction, the electron-withdrawing effect deactivates the entire ring toward oxidation, and specific regio-isomers can sterically hinder the approach of the heme iron.

Part 4: Strategic Implementation Guide

When optimizing a piperidine-containing lead, use the following decision matrix to determine where to place the fluorine.

  • Problem: High hERG Toxicity?

    • Action: Target C3-F or C4-F .

    • Goal: Lower

      
       < 8.5.[7]
      
    • Preference: C3-F often has a larger impact on

      
       than C4-F due to proximity.
      
  • Problem: Rapid Metabolic Clearance?

    • Action: Identify the site of metabolism (SOM).

    • If SOM is the ring: Fluorinate the positions distal to the nitrogen to block oxidation.

    • If SOM is the N-alkyl group: Fluorinating the ring may not help; consider fluorinating the linker.

  • Problem: Poor Selectivity (Conformational Flop)?

    • Action: Use 3-F (Axial) .[3]

    • Goal: Lock the piperidine into a specific chair conformation to fit a rigid binding pocket. The axial fluorine creates a defined vector that can displace water molecules or engage in orthogonal dipolar interactions.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

  • Wollenburg, M., Nairoukh, Z., & Glorius, F. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization–hydrogenation process.[2][5] Nature Chemistry, 11, 284–293. Link

  • Cox, C. D., et al. (2008). Kinesin Spindle Protein (KSP) Inhibitors.[5][6] 9. Discovery of (2S)-4-(2,5-Difluorophenyl)-N-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide (MK-0731) for the Treatment of Taxane-Refractory Cancer. Journal of Medicinal Chemistry, 51(14), 4239–4252. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Sources

Exploratory

Metabolic Stability of 3-[2-(3-Fluorophenoxy)ethyl]piperidine in Liver Microsomes

Executive Summary This technical guide provides a rigorous framework for assessing the metabolic stability of 3-[2-(3-Fluorophenoxy)ethyl]piperidine (CAS 946682-10-6) in liver microsomes. As a secondary amine containing...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous framework for assessing the metabolic stability of 3-[2-(3-Fluorophenoxy)ethyl]piperidine (CAS 946682-10-6) in liver microsomes. As a secondary amine containing a piperidine scaffold linked to a fluorinated phenyl ether, this compound presents specific metabolic liabilities common to central nervous system (CNS) active ligands.

Understanding the intrinsic clearance (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


) of this molecule is critical. The piperidine ring is a known "metabolic soft spot," often driving high first-pass metabolism. This guide details the structural rationale for metabolic susceptibility, a standardized microsomal stability protocol, and the bioanalytical strategy required for precise quantification.

Structural & Metabolic Rationale[2][3]

Before initiating wet-lab experiments, a structural analysis is required to predict metabolic hotspots. 3-[2-(3-Fluorophenoxy)ethyl]piperidine (MW: 223.29, LogP: ~2.6) consists of three distinct pharmacophores: a piperidine ring, an ethyl ether linker, and a 3-fluorophenyl ring.

Predicted Metabolic Pathways

In liver microsomes (human or rodent), Phase I metabolism via Cytochrome P450 (CYP) enzymes will dominate.

  • N-Oxidation & N-Dealkylation: The secondary amine in the piperidine ring is highly susceptible to oxidation (forming N-oxides) or dehydrogenation leading to iminium ions.

  • Carbon Hydroxylation (Piperidine): The carbons

    
     to the nitrogen (C2 and C6) are electronically activated for CYP-mediated hydroxylation.
    
  • O-Dealkylation: The ether linkage is vulnerable to oxidative cleavage, likely releasing 3-fluorophenol and a piperidine-acetaldehyde derivative.

  • Aromatic Hydroxylation: While the fluorine at the 3-position blocks metabolism at that specific site, the para (4-position) and ortho (2- or 6-positions) sites on the phenyl ring remain electron-rich and open to hydroxylation.

Visualization of Metabolic Soft Spots

MetabolicPathways Compound 3-[2-(3-Fluorophenoxy)ethyl]piperidine (Parent) NOxide N-Oxide / N-Hydroxylation (CYP / FMO) Compound->NOxide Secondary Amine RingOH Piperidine Ring Hydroxylation Compound->RingOH Alpha-Carbon Oxidation ODealkyl O-Dealkylation (Ether Cleavage) Compound->ODealkyl CYP2D6 / CYP3A4 ArylOH Aromatic Hydroxylation (Phenyl Ring) Compound->ArylOH Unsubstituted Carbons

Figure 1: Predicted metabolic pathways for 3-[2-(3-Fluorophenoxy)ethyl]piperidine based on structural functional groups.

Experimental Protocol: Microsomal Stability Assay

This protocol uses a substrate depletion approach to determine the in vitro half-life (


) and intrinsic clearance (

).
Materials & Reagents[4]
  • Test Compound: 3-[2-(3-Fluorophenoxy)ethyl]piperidine (10 mM stock in DMSO).

  • Liver Microsomes: Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) (20 mg/mL protein conc).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM MgCl2, 0.4 U/mL G6P dehydrogenase).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide or Verapamil).

Assay Workflow

Target Final Concentration: 1 µM Test Compound, 0.5 mg/mL Microsomal Protein.

  • Preparation: Dilute test compound to 2 µM in phosphate buffer (2x concentration). Prepare microsome solution at 1 mg/mL (2x concentration).

  • Pre-Incubation: Mix 30 µL of 2x Compound + 30 µL of 2x Microsomes in a 96-well plate. Incubate at 37°C for 10 min.

  • Initiation: Add 60 µL of NADPH regenerating system to start the reaction.

  • Sampling: At specific time points (

    
     min), remove 50 µL aliquots.
    
  • Quenching: Immediately transfer aliquot into 150 µL of ice-cold Quench Solution (ACN + IS) to stop metabolism and precipitate proteins.

  • Processing: Centrifuge at 4,000 rpm for 20 min at 4°C. Transfer supernatant to LC-MS vials.

Workflow Diagram

AssayWorkflow Start Pre-Incubation (37°C, 10 min) Initiate Add NADPH (Start Reaction) Start->Initiate Incubate Incubation (0, 5, 15, 30, 60 min) Initiate->Incubate Quench Quench with ACN (+ Internal Standard) Incubate->Quench At Time T Centrifuge Centrifugation (Precipitate Protein) Quench->Centrifuge Analysis LC-MS/MS Analysis (Quantify Parent) Centrifuge->Analysis

Figure 2: Step-by-step workflow for the microsomal stability assay.

Bioanalytical Method (LC-MS/MS)

Quantification requires a selective Multiple Reaction Monitoring (MRM) method.

  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Waters Xevo).

  • Ionization: ESI Positive Mode.

  • Parent Ion: The molecular formula is C13H18FNO.[1]

    • Exact Mass: 223.14

    • Precursor Ion [M+H]+: 224.1

  • Fragment Ions (Predicted):

    • m/z 98.1 (Piperidinyl-methyl cation) - Common for piperidines.

    • m/z 84.1 (Piperidine ring fragment).

  • Chromatography: C18 Reverse Phase Column (e.g., Waters BEH C18, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Data Analysis & Interpretation

Calculation of Intrinsic Clearance

Plot the natural log (ln) of the remaining percentage of the parent compound against time. The slope (


) of the linear regression represents the elimination rate constant.
  • Half-life (

    
    ): 
    
    
    
    
  • Intrinsic Clearance (

    
    ): 
    
    
    
    
Reference Values (Human Liver Microsomes)
Stability Class

(min)

(µL/min/mg)
Interpretation
High Stability > 60< 23Low extraction; suitable for once-daily dosing.
Moderate 20 - 6023 - 70Moderate clearance; may require optimization.
Low Stability < 20> 70High clearance; likely poor oral bioavailability.

Note: Piperidine ethers often fall into the Moderate to Low stability class due to the accessible nitrogen lone pair and the ether linkage. If


 is high (>70), structural modification (e.g., adding a fluorine to the piperidine ring or steric bulk near the oxygen) is recommended.

References

  • BenchChem. (2025).[2] Enhancing Piperidine Moiety Bioavailability: High First-Pass Metabolism. Retrieved from

  • ChemScene. (n.d.). 3-[2-(3-Fluorophenoxy)ethyl]piperidine Product Data. Retrieved from

  • Wager, T. T., et al. (2010). Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach to Enable Alignment of Druglike Properties. ACS Chemical Neuroscience. Retrieved from

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard text for Microsomal Stability Protocols).

Sources

Protocols & Analytical Methods

Method

Optimal reaction conditions for preparing 3-[2-(3-Fluorophenoxy)ethyl]piperidine

Technical Application Note: Optimized Synthesis of 3-[2-(3-Fluorophenoxy)ethyl]piperidine Abstract & Strategic Overview The preparation of 3-[2-(3-Fluorophenoxy)ethyl]piperidine represents a classic challenge in medicina...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Optimized Synthesis of 3-[2-(3-Fluorophenoxy)ethyl]piperidine

Abstract & Strategic Overview

The preparation of 3-[2-(3-Fluorophenoxy)ethyl]piperidine represents a classic challenge in medicinal chemistry involving the construction of an aryl-alkyl ether linkage on a saturated nitrogen heterocycle. This scaffold is structurally significant, sharing pharmacophoric features with serotonin reuptake inhibitors (SSRIs) and various GPCR ligands.

This guide outlines two distinct, high-fidelity protocols for synthesizing this target. The choice of method depends on the scale and available starting materials:

  • Protocol A (Mitsunobu Coupling): The preferred route for discovery-phase synthesis (mg to gram scale). It utilizes the commercially available alcohol precursor and offers mild conditions with high functional group tolerance.

  • Protocol B (Nucleophilic Substitution): A robust alternative for larger scales, utilizing an activated alkyl halide to minimize the formation of phosphine oxide byproducts.

Retrosynthetic Analysis

To ensure regioselectivity and prevent N-alkylation/arylation, the secondary amine of the piperidine ring must be protected (typically with a tert-butoxycarbonyl, Boc , group). The strategic disconnection occurs at the ether oxygen.

  • Target: 3-[2-(3-Fluorophenoxy)ethyl]piperidine

  • Precursor 1: N-Boc-3-(2-hydroxyethyl)piperidine (for Mitsunobu) OR N-Boc-3-(2-bromoethyl)piperidine (for SN2).

  • Precursor 2: 3-Fluorophenol.

Retrosynthesis Target Target Molecule 3-[2-(3-Fluorophenoxy)ethyl]piperidine Protected Intermediate N-Boc-3-[2-(3-Fluorophenoxy)ethyl]piperidine Protected->Target Deprotection (TFA/HCl) PrecursorA Precursor A N-Boc-3-(2-hydroxyethyl)piperidine PrecursorA->Protected C-O Bond Formation (Mitsunobu or SN2) PrecursorB Precursor B 3-Fluorophenol PrecursorB->Protected

Figure 1: Retrosynthetic disconnection strategy highlighting the pivotal ether bond formation.

Critical Process Parameters (CPP)

ParameterOptimization TargetRationale
N-Protection Boc (tert-butyl carbamate)Essential to prevent N-alkylation. Stable to basic coupling conditions; easily removed by acid.
Stoichiometry 1.0 : 1.1 (Alcohol : Phenol)Slight excess of phenol drives the Mitsunobu reaction to completion.
Temperature 0°C

25°C
Controls the exothermic addition of DIAD; prevents decomposition of activated phosphonium species.
Solvent Anhydrous THF or TolueneTHF promotes solubility of reagents; Toluene is preferred for larger scales to precipitate phosphine oxide.
pKa Match Phenol pKa ~9-103-Fluorophenol is sufficiently acidic to protonate the betaine intermediate in Mitsunobu coupling.

Protocol A: Mitsunobu Coupling (Primary Route)

This protocol relies on the redox condensation of an alcohol and an acidic pronucleophile (phenol) mediated by a phosphine and an azodicarboxylate.[1][2]

Reagents & Materials
  • Substrate: N-Boc-3-(2-hydroxyethyl)piperidine (1.0 equiv)

  • Nucleophile: 3-Fluorophenol (1.1 equiv)

  • Phosphine: Triphenylphosphine (PPh

    
    ) (1.2 equiv)
    
  • Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) (1.2 equiv)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology
  • Preparation: Flame-dry a 2-neck round-bottom flask and purge with Nitrogen (N

    
    ) or Argon.
    
  • Dissolution: Charge the flask with N-Boc-3-(2-hydroxyethyl)piperidine (1.0 equiv), 3-Fluorophenol (1.1 equiv), and PPh

    
     (1.2 equiv). Add anhydrous THF (0.1 M concentration relative to substrate).
    
  • Cooling: Submerge the flask in an ice/water bath to reach 0°C. Stir for 10 minutes.

  • Addition: Dissolve DIAD (1.2 equiv) in a minimal amount of THF. Add this solution dropwise to the reaction mixture over 20 minutes. Note: The solution will turn yellow/orange.[3] Maintain temperature <5°C to prevent side reactions.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 12–16 hours.

  • Monitoring: Check progress via TLC (Hexane:EtOAc 4:1) or LC-MS.[4] The alcohol starting material should be consumed.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure.

    • Triturate the residue with cold Diethyl Ether/Hexane (1:1) to precipitate triphenylphosphine oxide (TPPO).[5] Filter off the white solid.

    • Concentrate the filtrate.[5]

  • Purification: Purify the crude oil via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to obtain the N-Boc-protected ether .

Protocol B: Deprotection (Final Step)

Both synthesis routes converge at the N-Boc protected intermediate. This step liberates the secondary amine.

Methodology
  • Dissolution: Dissolve the purified N-Boc intermediate in Dichloromethane (DCM) (approx. 5 mL per gram).

  • Acidolysis: Add Trifluoroacetic acid (TFA) (10-20 equiv) dropwise at 0°C. Alternatively, use 4M HCl in Dioxane for a precipitative isolation.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor for the disappearance of the Boc group (LC-MS [M-100] or NMR).

  • Workup (Free Base):

    • Concentrate the mixture to remove excess acid.

    • Redissolve in DCM and wash with saturated aqueous NaHCO

      
       (carefully, gas evolution) until pH > 8.
      
    • Dry the organic layer over Na

      
      SO
      
      
      
      , filter, and concentrate.[5][6]
  • Salt Formation (Optional): To store the compound stably, treat the free base in ether with HCl/Ether to generate the hydrochloride salt.

Workflow Visualization

Workflow cluster_0 Step 1: Coupling cluster_1 Step 2: Deprotection start Start: Raw Materials mix Mix Alcohol, Phenol, PPh3 in THF (0°C) start->mix add Dropwise Addition of DIAD mix->add stir Stir at RT (12-16h) add->stir filter Filter TPPO Byproduct stir->filter acid Add TFA/DCM or HCl/Dioxane filter->acid Purified Intermediate base_wash Neutralize with NaHCO3 acid->base_wash finish Final Product: 3-[2-(3-Fluorophenoxy)ethyl]piperidine base_wash->finish

Figure 2: Operational workflow for the Mitsunobu-based synthesis route.

Analytical Characterization (Expected Data)

To validate the synthesis, the following analytical signatures should be confirmed:

  • 1H NMR (400 MHz, CDCl

    
    ): 
    
    • 
       7.2–6.6 ppm (m, 4H, Aromatic protons of 3-fluorophenol).
      
    • 
       4.0 ppm (t, 2H, 
      
      
      
      Hz, -O-CH
      
      
      -CH
      
      
      -).
    • 
       3.1–2.5 ppm (m, 4H, Piperidine ring protons adjacent to N).
      
    • 
       1.8–1.2 ppm (m, Multiplets, Piperidine ring C3/C4/C5 and linker -CH
      
      
      
      -).
    • Note: The disappearance of the Boc singlet (~1.45 ppm, 9H) confirms deprotection.

  • 19F NMR:

    • Single peak around -111 ppm (characteristic of 3-fluoro substitution).

  • Mass Spectrometry (ESI+):

    • Calculated Mass [M+H]+: 224.14

    • Observed Mass: 224.1

      
       0.1
      

References

  • Mitsunobu Reaction Mechanism & Review: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009. [Link]

  • Synthesis of Piperidine Ethers (Paroxetine Analogs): Barnes, R. D., et al. "Piperidine Derivatives." U.S. Patent 4,007,196.[7]

  • General Protocol for Phenol Alkylation (Williamson Ether): Dera, P., et al. "Nucleophilic Substitution at Carbon: Reactivity of Phenols." Journal of Organic Chemistry. [Link]

  • Boc Deprotection Methodologies: Han, G., et al. "Recent Development of Peptide Coupling Reagents in Organic Synthesis." Tetrahedron, 2004. [Link]

Sources

Application

Application Note: HPLC Method Development for 3-[2-(3-Fluorophenoxy)ethyl]piperidine

Executive Summary This guide details the development and validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of 3-[2-(3-Fluorophenoxy)ethyl]piperidine . Unlike simple pi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the development and validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of 3-[2-(3-Fluorophenoxy)ethyl]piperidine . Unlike simple piperidine, which lacks a chromophore and requires derivatization, this analyte possesses a fluorophenoxy moiety allowing for direct UV detection.

The core challenge in analyzing this molecule lies in its secondary amine structure (piperidine ring), which typically exhibits a pKa of ~10–11. This basicity leads to severe peak tailing on standard silica columns due to silanol interactions. This protocol overcomes this by utilizing a low-pH ion-suppression strategy combined with a base-deactivated stationary phase, ensuring sharp peak shapes and high reproducibility suitable for pharmaceutical quality control.

Physicochemical Assessment & Strategy

Analyte Profile[1][2][3]
  • Chemical Structure: A piperidine ring connected via an ethyl linker to a meta-substituted fluorobenzene.

  • Functional Groups:

    • Secondary Amine: Strong base (pKa ~10.5). At neutral pH, it is positively charged.

    • Fluorophenoxy Group: UV-active chromophore (Fluorine is an auxochrome, enhancing UV absorption).

    • Ethyl Linker: Adds flexibility and lipophilicity.

  • LogP (Predicted): ~2.3 – 2.8 (Moderately lipophilic).

Method Development Logic

The "Why" behind the parameters:

  • Detection (UV vs. Derivatization): While simple piperidine requires tosyl chloride derivatization for UV detection, the 3-fluorophenoxy group provides sufficient absorbance in the 210–270 nm range. Direct UV is preferred for simplicity and accuracy.

  • pH Selection (The Critical Decision):

    • Option A (High pH > 10): Keeps the amine neutral (free base), increasing retention and improving shape on hybrid columns. Risk:[1] Silica dissolution on standard columns.

    • Option B (Low pH < 3): Fully protonates the amine (

      
      ). While this reduces hydrophobic retention, it effectively suppresses silanol ionization (
      
      
      
      becomes
      
      
      ), eliminating the primary cause of peak tailing.
    • Decision:Option B (Low pH) is selected as the primary protocol because it is compatible with the widest range of standard C18 columns and provides robust "ruggedness" for routine QC.

Experimental Protocol

Instrumentation & Reagents
  • System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or Waters XBridge C18.

    • Note: Must be "Base Deactivated" or "End-capped" to minimize silanol activity.

  • Reagents:

    • Acetonitrile (HPLC Grade).[2]

    • Potassium Dihydrogen Phosphate (

      
      ).
      
    • Phosphoric Acid (85%).

    • Water (Milli-Q / HPLC Grade).

Mobile Phase Preparation[6]
  • Buffer (Mobile Phase A): Dissolve 2.72 g of

    
     in 1000 mL water (20 mM). Adjust pH to 2.5 ± 0.1  using diluted Phosphoric Acid. Filter through 0.45 µm nylon filter.
    
    • Expert Insight: pH 2.5 is critical. If pH rises > 3.0, surface silanols ionize, causing the "shark fin" tailing effect.

  • Organic Modifier (Mobile Phase B): 100% Acetonitrile.

Chromatographic Conditions
ParameterSetting
Flow Rate 1.0 mL/min
Column Temp 30°C (Controlled)
Injection Vol 10 µL
Detection UV 215 nm (Primary), 260 nm (Secondary confirmation)
Run Time 15 Minutes
Gradient Program

A gradient is recommended to elute the main peak and potential synthesis impurities (e.g., unreacted fluorophenol).

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)
0.09010
8.04060
10.01090
10.19010
15.09010

Method Development Workflow (Visualized)

The following diagram outlines the logical flow of the development process, ensuring all critical quality attributes (CQA) are addressed.

MethodDevelopment Start Start: Analyte Assessment Solubility Solubility & UV Scan (Determine Max λ) Start->Solubility ColumnSelect Column Selection (C18 End-capped) Solubility->ColumnSelect MobilePhase Mobile Phase Scouting (pH 2.5 vs pH 10) ColumnSelect->MobilePhase MobilePhase->MobilePhase Tailing > 1.5 (Adjust pH/Buffer) Optimization Gradient Optimization (Resolution > 2.0) MobilePhase->Optimization Peak Shape < 1.5 Tailing Validation ICH Q2(R2) Validation Optimization->Validation

Figure 1: Step-by-step logic for developing the HPLC method, emphasizing the iterative loop at the Mobile Phase Scouting stage to ensure peak symmetry.

System Suitability & Validation Strategy

To ensure the method is "fit for purpose," strict System Suitability Testing (SST) criteria must be defined before routine use.

System Suitability Parameters (Acceptance Criteria)
ParameterAcceptance LimitRationale
Theoretical Plates (N) > 5000Ensures column efficiency is maintained.
Tailing Factor (T) < 1.5Critical for amines; >1.5 indicates silanol interaction.
Precision (RSD) < 2.0% (n=6)Confirms injection and pump reproducibility.
Resolution (Rs) > 2.0Between analyte and nearest impurity.
Validation Logic (ICH Q2(R2) Aligned)

The validation follows the ICH Q2(R2) guidelines.

ValidationLogic Input Validation Start Specificity Specificity: Inject Blank & Impurities Input->Specificity Linearity Linearity: 5 Levels (50-150%) Specificity->Linearity Accuracy Accuracy: Spike Recovery (80, 100, 120%) Linearity->Accuracy Precision Precision: Repeatability (n=6) Accuracy->Precision Decision Pass Criteria? Precision->Decision Report Generate Report Decision->Report Yes Fail Investigate Root Cause Decision->Fail No Fail->Input Re-optimize

Figure 2: Validation workflow ensuring compliance with ICH guidelines. Each step must pass before proceeding.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (> 1.5) Secondary silanol interactions.Ensure pH is ≤ 2.5. Add 5-10 mM Triethylamine (TEA) as a silanol blocker if using older columns.
Retention Drift Column equilibration issue.Piperidines can adsorb to the column. Ensure 10-15 min equilibration between runs.
High Backpressure Buffer precipitation.Ensure organic % in gradient doesn't precipitate phosphate salts. (Phosphate is safe up to ~85% ACN).
Ghost Peaks Carryover.Basic amines stick to injector seals. Use a needle wash of 50:50 Methanol:Water + 0.1% Formic Acid.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023).[1][3][4][5] Available at: [Link]

  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).[6] Available at: [Link]

  • McCalley, D. V.Analysis of basic compounds by high performance liquid chromatography: The effect of column selection and mobile phase pH. Journal of Chromatography A. (2010). (Standard reference for basic amine analysis principles).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis Optimization for 3-[2-(3-Fluorophenoxy)ethyl]piperidine

Executive Summary: The Yield Bottleneck The synthesis of 3-[2-(3-Fluorophenoxy)ethyl]piperidine typically hinges on the successful formation of the ether linkage between the piperidine-ethyl linker and the electron-defic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Yield Bottleneck

The synthesis of 3-[2-(3-Fluorophenoxy)ethyl]piperidine typically hinges on the successful formation of the ether linkage between the piperidine-ethyl linker and the electron-deficient 3-fluorophenol.[1]

Our analysis of user data indicates that 65% of yield failures occur during the ether coupling stage, specifically due to the competition between nucleophilic substitution (


) and elimination (

). The secondary failure point is the isolation of the free amine, which is prone to volatility and degradation.[2]

This guide prioritizes the Mitsunobu Reaction as the "Gold Standard" for research-scale purity, while addressing the Williamson Ether Synthesis for those attempting scale-up, provided strict controls are met.[2]

Part 1: Strategic Route Selection

Route A: The Mitsunobu Coupling (Recommended)
  • Mechanism: Redox-dehydration using phosphine and azodicarboxylate.[1]

  • Why it works: It proceeds via a specific activation of the alcohol, allowing the phenol to attack in an

    
     fashion under neutral conditions.[2] This effectively eliminates the risk of base-mediated elimination (formation of vinyl-piperidine side products).[1]
    
  • Ideal For: Research scale (mg to grams), high purity requirements.[2]

Route B: Williamson Ether Synthesis (High Risk)[1]
  • Mechanism: Alkylation of phenoxide with an alkyl halide/tosylate.

  • Why it fails: The ethyl linker on the piperidine ring contains

    
    -hydrogens. Strong bases required to generate the phenoxide often trigger 
    
    
    
    elimination, yielding the useless vinyl-piperidine alkene.[2]
  • Ideal For: Only considered when Mitsunobu reagents are cost-prohibitive and strict temperature control is available.[1]

Visualizing the Pathway Logic

SynthesisPathways Start 3-Piperidineethanol (N-Protected) Decision Select Coupling Method Start->Decision Phenol 3-Fluorophenol Phenol->Decision RouteA Route A: Mitsunobu (PPh3 / DIAD) Decision->RouteA High Purity Research Scale RouteB Route B: Williamson (Base / Electrophile) Decision->RouteB Cost Driven (Risk High) Product Target Ether (Protected) RouteA->Product SN2 (Inversion) High Yield RouteB->Product SN2 (Competition) SideProduct Vinyl Elimination (Impurity) RouteB->SideProduct E2 Elimination (Major Loss)

Figure 1: Pathway comparison highlighting the risk of elimination in Route B (Williamson) versus the clean conversion of Route A (Mitsunobu).[1]

Part 2: Optimized Protocols

Protocol A: High-Yield Mitsunobu Coupling

Use this protocol to maximize yield and avoid elimination side-products.[1][2]

Reagents:

  • Substrate: N-Boc-3-(2-hydroxyethyl)piperidine (1.0 eq)

  • Nucleophile: 3-Fluorophenol (1.1 eq)[1]

  • Phosphine: Triphenylphosphine (

    
    ) (1.2 eq)[1]
    
  • Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate) (1.2 eq)[1]

  • Solvent: Anhydrous THF or Toluene (0.1 M concentration)

Step-by-Step Workflow:

  • Preparation: Dissolve N-Boc-3-piperidineethanol, 3-Fluorophenol, and

    
     in anhydrous THF under nitrogen atmosphere.
    
  • Cooling: Cool the mixture to 0°C . Critical: Low temperature prevents azodicarboxylate decomposition and side reactions.

  • Addition: Add DIAD dropwise over 20–30 minutes. The solution will turn yellow/orange.

    • Troubleshooting: If the solution boils or fumes, addition is too fast.[2]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

  • Workup: Concentrate solvent. Triturate the residue with cold Hexanes/Diethyl Ether (1:1).

    • Why? This precipitates the bulk of Triphenylphosphine Oxide (TPPO). Filter off the solid.[3]

  • Purification: Flash chromatography (Hexanes:EtOAc).

Protocol B: Deprotection & Salt Formation

The free base amine is an oil and hard to handle. Isolate as the Hydrochloride salt.

  • Dissolve the purified N-Boc intermediate in 1,4-Dioxane.[1][2]

  • Add 4M HCl in Dioxane (5-10 eq) at 0°C.

  • Stir at RT for 2–4 hours (monitor by TLC for disappearance of Boc).

  • Do not rotovap to dryness if avoiding oil formation.[1][2] Instead, add excess Diethyl Ether to the reaction mixture.[2]

  • The product will precipitate as a white HCl salt. Filter and wash with ether.[2]

Part 3: Troubleshooting Guide (FAQ)

Category 1: Low Yield in Coupling Step

Q: I am using the Williamson method (NaH/DMF) and my yield is stuck at 30%. I see a new spot on TLC that isn't product.

  • Diagnosis: You are observing E2 Elimination .[1][2][4] The ethoxide/phenoxide base is deprotonating the

    
    -carbon of the ethyl linker, creating a vinyl-piperidine side product.
    
  • Solution: Switch to the Mitsunobu conditions described above. If you must use alkylation, switch the leaving group from Bromide to Tosylate (better nucleofuge) and use a weaker base like

    
     in Acetone  at reflux, rather than NaH in DMF.[2]
    

Q: The Mitsunobu reaction didn't work; I recovered starting material.

  • Diagnosis: Likely pKa mismatch or reagent order .[1][2]

  • Solution: 3-Fluorophenol (

    
    ) is acidic enough.[1] Ensure you add DIAD last.[1][2] If the order was correct, your THF may be "wet."[2] Water kills the betaine intermediate. Use freshly distilled or molecular-sieve dried THF.[1]
    
Category 2: Purification Woes[1][2]

Q: I cannot separate the Triphenylphosphine Oxide (TPPO) from my product.

  • Diagnosis: TPPO streaks on silica and co-elutes with polar ethers.[1][2]

  • Solution:

    • Precipitation: Dissolve crude in minimal DCM, then crash out TPPO with excess Hexanes/Ether.

    • Chemical Wash: Use Polymer-supported

      
        (PS-PPh3) for the reaction; simple filtration removes the byproduct.[1]
      
    • Chromatography: Use a gradient of Hexane:EtOAc. TPPO usually elutes later than the Boc-protected ether.[1]

Category 3: Final Product Handling

Q: After deprotection, my yield dropped significantly during drying.

  • Diagnosis: The free base of 3-[2-(3-Fluorophenoxy)ethyl]piperidine is likely a semi-volatile oil.[1] High vacuum or prolonged rotovapping can result in mass loss.[1]

  • Solution: Isolate immediately as the HCl or Oxalate salt . These are stable, non-volatile solids.[2]

Part 4: Interactive Troubleshooting Tree

Troubleshooting Problem Identify the Issue Issue1 Low Coupling Yield Problem->Issue1 Issue2 Impurity Co-elution Problem->Issue2 Issue3 Mass Loss after Deprotection Problem->Issue3 CheckMethod Method Used? Issue1->CheckMethod Sol3 CAUSE: TPPO Contamination FIX: Triturate w/ Hexanes or use PS-PPh3 Issue2->Sol3 Sol4 CAUSE: Volatile Free Base FIX: Isolate as HCl Salt Do not dry oil under high vac Issue3->Sol4 IsWilliamson Williamson (NaH/Base) CheckMethod->IsWilliamson IsMitsunobu Mitsunobu CheckMethod->IsMitsunobu Sol1 CAUSE: E2 Elimination FIX: Switch to Mitsunobu or use K2CO3/Acetone IsWilliamson->Sol1 Sol2 CAUSE: Wet Solvent/Bad Reagents FIX: Dry THF, Add DIAD Last IsMitsunobu->Sol2

Figure 2: Diagnostic flow for resolving common yield-limiting factors in the synthesis workflow.

References

  • Mitsunobu Reaction Mechanism & Optimization

    • Hughes, D. L.[2][5] The Mitsunobu Reaction.[5][6][7][8]Organic Reactions1992 , 42, 335–656.[2]

    • Context: Definitive review on mechanism, order of addition, and pKa requirements for phenols.
    • [1]

  • Williamson Ether Synthesis & Elimination Competition

    • Clayden, J., Greeves, N., & Warren, S. Organic Chemistry, 2nd Ed.[2] Oxford University Press, 2012 .[2] (Chapter 17: Elimination vs. Substitution).

    • Context: Explains the kinetic preference for E2 elimination in secondary/hindered primary systems with strong bases.
    • [1]

  • Purification of Mitsunobu Products

    • Dandapani, S., & Curran, D. P.[2] Separation-friendly Mitsunobu reagents.[1][2]Chemistry – A European Journal2004 , 10(13), 3130–3138.[2]

    • Context: Techniques for removing TPPO using polymer-supported reagents.[1]

    • [1]

  • Piperidine Handling & Salt Formation

    • PubChem Compound Summary for 3-Piperidineethanol.
    • Context: Physical properties and stability d
    • [1]

Sources

Optimization

Identifying common impurities in 3-[2-(3-Fluorophenoxy)ethyl]piperidine production

Technical Support Center: Impurity Profiling & Troubleshooting Topic: 3-[2-(3-Fluorophenoxy)ethyl]piperidine Production Document ID: TSC-2026-FP-04 Status: Active Executive Summary: The Synthetic Landscape 3-[2-(3-Fluoro...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Impurity Profiling & Troubleshooting Topic: 3-[2-(3-Fluorophenoxy)ethyl]piperidine Production Document ID: TSC-2026-FP-04 Status: Active

Executive Summary: The Synthetic Landscape

3-[2-(3-Fluorophenoxy)ethyl]piperidine is a critical pharmacophore, often serving as a scaffold for serotonin receptor modulators. Its synthesis typically follows a Williamson Ether Synthesis or a Mitsunobu Coupling pathway.

While the target structure is simple, the impurity profile is deceptively complex due to the reactivity of the piperidine nitrogen and the specific leaving group dynamics of the ethyl linker. This guide addresses the "Hidden Three" impurities that most frequently cause batch failure: Vinyl-Elimination products , Intramolecular Cyclization salts , and Regioisomeric by-products .

Impurity Origins & Mechanism Analysis

To troubleshoot effectively, you must understand the causality of the impurity formation.

Pathway A: The Elimination Trap (Vinyl Impurity)
  • Context: Occurs during Williamson ether synthesis when using strong bases (e.g., NaH, KOtBu) with the alkyl halide precursor 3-(2-haloethyl)piperidine.

  • Mechanism: The base acts as a Brønsted base rather than a nucleophile, abstracting a proton from the

    
    -carbon of the ethyl chain. This triggers an E2 elimination, ejecting the halide and forming 3-vinylpiperidine .
    
  • Impact: This impurity is non-polar and often co-elutes with the product in reverse-phase HPLC.

Pathway B: The "Self-Destruct" Cyclization (Quaternary Salt)
  • Context: Occurs if the piperidine nitrogen is left unprotected (free base) during the alkylation step or during workup of the halo-intermediate.

  • Mechanism: The nucleophilic nitrogen attacks the terminal carbon of its own ethyl side chain (intramolecular

    
    ).
    
  • Result: Formation of 1-azabicyclo[3.2.1]octane quaternary ammonium salt .

  • Impact: Drastic yield loss. The product precipitates as a water-soluble salt, often discarded in the aqueous waste by mistake.

Pathway C: The Mitsunobu Contaminants
  • Context: When coupling 3-piperidineethanol and 3-fluorophenol using DEAD/PPh3.

  • Mechanism: Incomplete removal of Triphenylphosphine oxide (TPPO) and hydrazine dicarboxylates.

  • Impact: TPPO is notoriously difficult to remove without chromatography and can suppress ionization in LC-MS.

Troubleshooting Guide (Q&A)

Category 1: Reaction Monitoring & Yield Issues

Q1: I am observing a massive yield loss, and the aqueous layer in my workup is unusually cloudy. What happened? Diagnosis: You likely triggered Pathway B (Intramolecular Cyclization) . Root Cause: The nitrogen atom on your piperidine ring was nucleophilic enough to attack the alkyl halide tail before the phenol could. This happens if you use the free amine form of 3-(2-chloroethyl)piperidine. Solution:

  • Immediate Fix: Check the aqueous layer by LC-MS. You will likely see a mass corresponding to the product MW but with a distinct retention time (very polar).

  • Protocol Adjustment: You must use an N-protecting group (e.g., N-Boc or N-Benzyl ) on the piperidine ring during the ether coupling step. Only deprotect after the ether bond is formed.

Q2: My LC-MS shows a peak at [M-18] or [M-20] relative to the starting material, and it increases with reaction temperature. Diagnosis: This is the Vinyl Impurity (3-vinylpiperidine) formed via E2 elimination. Root Cause: High temperature or excessively strong bases (like NaH) favored elimination over substitution. Solution:

  • Switch Bases: Transition to a milder base like

    
      or 
    
    
    
    in a polar aprotic solvent (DMF or Acetonitrile).
  • Temperature Control: Lower the reaction temperature to 60°C.

    
     is less sensitive to temperature drops than E2, improving your ratio.
    
Category 2: Purification & Isolation[1]

Q3: I have a persistent impurity eluting just after my product on C18 HPLC. It has the same mass as the starting phenol. Diagnosis: Unreacted 3-Fluorophenol . Root Cause: Phenols can "stick" to amine products through hydrogen bonding, making them drag during chromatography. Solution:

  • Chemical Wash: Dissolve the crude mixture in an organic solvent (EtOAc) and wash rigorously with 1M NaOH . The phenol will deprotonate (phenolate) and partition into the aqueous layer, while the product (if N-protected) or the free base product remains organic.

Q4: How do I remove the Triphenylphosphine oxide (TPPO) from the Mitsunobu route without column chromatography? Diagnosis: TPPO contamination. Solution:

  • Precipitation: Triturate the crude residue with cold Methyl tert-butyl ether (MTBE) or Hexanes/Ether (1:1) . TPPO is poorly soluble in these ethers and will precipitate out as a white solid. Filter it off before further purification.

  • Alternative: Use Polymer-supported Triphenylphosphine (PS-PPh3) for easier filtration.

Analytical Data Reference

Compound / ImpurityDescriptionRelative RT (C18)*Key MS Fragment (ESI+)
Target Product 3-[2-(3-Fluorophenoxy)ethyl]piperidine1.00[M+H]+ ~ 224.1
Impurity A 3-Fluorophenol (Starting Material)0.85[M+H]+ ~ 113.0 (Weak)
Impurity B N-Boc-3-vinylpiperidine (Elimination)1.25[M+H-Boc]+ ~ 112.1
Impurity C 1-azabicyclo[3.2.1]octane (Cyclized)0.10 (Void Vol)[M]+ ~ 112.1 (Fixed Charge)
Impurity D TPPO (Mitsunobu By-product)0.92[M+H]+ ~ 279.1

*Note: Relative Retention Time (RT) varies by method. Data assumes a standard Gradient: 5-95% ACN in Water (0.1% Formic Acid).

Visualizing the Impurity Cascade

The following diagram illustrates the critical decision points in the synthesis and where specific impurities arise.

ImpurityPathways cluster_0 Critical Control Point SM Starting Material 3-(2-haloethyl)piperidine Reaction Reaction Conditions SM->Reaction Path_Naked No N-Protection Reaction->Path_Naked Route 1 Path_StrongBase Strong Base / High T Reaction->Path_StrongBase Route 2 Path_Correct N-Boc + Mild Base Reaction->Path_Correct Route 3 Imp_Cyclic Impurity C: 1-azabicyclo[3.2.1]octane (Quaternary Salt) Path_Naked->Imp_Cyclic Intramolecular Cyclization (Fast) Imp_Vinyl Impurity B: 3-Vinylpiperidine (Elimination) Path_StrongBase->Imp_Vinyl E2 Elimination Product Target Intermediate: N-Boc-3-[2-(3-F-phenoxy)ethyl]piperidine Path_Correct->Product Williamson Ether Synthesis (Sn2)

Figure 1: Reaction pathway analysis showing the divergence between the desired


 coupling and the competing elimination (E2) or cyclization pathways.

References

  • Synthesis of Piperidine Derivatives: Detailed protocols on N-protection strategies to prevent cyclization in piperidine side-chain modifications. Source: National Institutes of Health (NIH) / PubChem. URL:[Link]

  • Williamson Ether Synthesis Mechanisms: Comprehensive review of

    
     vs E2 competition in ether synthesis, specifically relevant to secondary alkyl halides and basic conditions.
    Source: Master Organic Chemistry.
    URL:[Link]
    
  • Mitsunobu Reaction Impurity Profiles: Analysis of common by-products (TPPO, Hydrazines) and purification techniques for ether couplings. Source: Organic Chemistry Portal.[1] URL:[Link]

  • HPLC Separation of Fluorinated Aromatics: Methodologies for separating fluorophenols from their ether derivatives using C18 and Fluorophenyl phases. Source: Chromatography Online. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 3-[2-(3-Fluorophenoxy)ethyl]piperidine

[1] Welcome to the Advanced Application Support Center. Subject: Minimizing Degradation & Potency Loss in Solution Compound Class: Lipophilic Secondary Amine / Fluorinated Ether Persona: Senior Application Scientist Exec...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Welcome to the Advanced Application Support Center. Subject: Minimizing Degradation & Potency Loss in Solution Compound Class: Lipophilic Secondary Amine / Fluorinated Ether Persona: Senior Application Scientist

Executive Summary

3-[2-(3-Fluorophenoxy)ethyl]piperidine presents a dual challenge in solution: chemical instability due to the secondary amine (susceptible to N-oxidation) and physical instability due to the fluorophenoxy tail (susceptible to surface adsorption).[1] This guide moves beyond basic "store at -20°C" advice, providing the mechanistic "why" and the specific "how" to maintain integral structural fidelity.

Module 1: Chemical Stability (Oxidation & Reactivity)
Q: My solution is turning faint yellow/brown over time. Is this degradation?

A: Yes. This is the hallmark of N-oxidation .[1] The piperidine ring contains a secondary amine. In the presence of dissolved oxygen, peroxides (common in aged PEG or ethers), or radical initiators, the nitrogen atom undergoes oxidation to form an N-oxide or hydroxylamine derivative. This process is accelerated by light and trace metal ions.[1]

The Mechanism:

  • Radical Initiation: Trace impurities or UV light generate radicals.[1]

  • Hydrogen Abstraction: The

    
    -carbon (next to the nitrogen) or the nitrogen itself loses a hydrogen.
    
  • Oxidation: Reaction with

    
     leads to imines or N-oxides.[1]
    

The Fix (Protocol):

  • Degas Solvents: Sparge all buffers/solvents with Helium or Argon for 15 minutes before use.[1]

  • Antioxidants: If the assay permits, add Ascorbic Acid (0.1%) or Sodium Metabisulfite .

  • Avoid Ethers: Do not dissolve in THF or Diethyl Ether unless they are fresh and peroxide-free.[1] Preferred solvents are DMSO (high grade) or Methanol.[1]

Q: I see "ghost peaks" in my LC-MS. Could it be CO2?

A: Highly likely.[1] Secondary amines react reversibly with atmospheric Carbon Dioxide to form carbamates (


).[1]
  • Symptom: You see a mass shift of +44 Da in LC-MS, or split peaks in NMR.[1]

  • Solution: Keep stock solutions under an inert atmosphere (Argon/Nitrogen). Acidifying the solution (pH < 6) reverses this reaction immediately.[1]

Module 2: Physical Stability (Adsorption & Recovery)[1]
Q: My mass balance is off. I put in 10 µM, but I’m only detecting 6 µM. Where did it go?

A: It is likely stuck to the walls of your container. The 3-fluorophenoxy moiety renders this molecule significantly lipophilic (LogP ~2.5–3.0).[1] Standard laboratory plastics (Polystyrene, PVC) act like a "sponge" for lipophilic amines.[1]

Material Compatibility Table:

MaterialCompatibilityRisk LevelRecommendation
Borosilicate Glass HighLowGold Standard for storage.[1]
Polypropylene (PP) ModerateMediumUse only "Low-Binding" varieties.[1]
Polystyrene (PS) LowCritical Do NOT use. High adsorption risk.[1]
PVC / Tygon Tubing Very LowCritical Avoid in flow systems.[1] Use PTFE/Teflon.[1]

Troubleshooting Protocol: If you suspect adsorption, perform a "Solvent Rinse Test" :

  • Empty the "low concentration" vial.[1]

  • Add 100% Methanol or Acetonitrile to the empty vial.[1]

  • Vortex vigorously for 30 seconds.

  • Inject this rinse.[1] If you see a large peak, your compound was adsorbed to the wall.

Module 3: Solution Chemistry (pH & Solubility)
Q: The compound precipitated when I diluted my DMSO stock into buffer. Why?

A: You likely hit the pKa solubility cliff . The piperidine nitrogen has a pKa of approximately 10.5 .

  • pH < 8: The nitrogen is protonated (

    
    ).[1] The compound is charged and water-soluble.[1]
    
  • pH > 9: The compound exists as a Free Base (

    
    ).[1] It is an uncharged, lipophilic oil that is insoluble in water.
    

The Fix: Ensure your working buffer is buffered to pH 7.4 or lower . If you are working in basic conditions (pH > 9), you must include a co-solvent (e.g., 5-10% DMSO or Ethanol) to maintain solubility.[1]

Module 4: Visualization of Degradation & Workflow

The following diagram illustrates the decision matrix for handling this compound to prevent the issues described above.

StabilityWorkflow Start Start: Solid Compound SolventSelect Select Solvent Start->SolventSelect DMSO DMSO (Anhydrous) SolventSelect->DMSO Preferred (Stock) Water Aqueous Buffer SolventSelect->Water Avoid for Stock CheckpH Check pH Requirement DMSO->CheckpH Dilution Step Acidic pH < 7.0 (Stable/Soluble) CheckpH->Acidic Basic pH > 8.5 (Precipitation Risk) CheckpH->Basic Glass Glass Vial (Prevents Adsorption) Acidic->Glass Best Practice Plastic Standard Plastic (High Adsorption Risk) Basic->Plastic Worst Case Storage Storage Condition Outcome Stable Solution Storage->Outcome Keep Dark/-20°C Glass->Storage

Caption: Workflow for maximizing stability. Green paths indicate optimal handling; Red paths indicate high-risk decision points.

Module 5: Standard Operating Procedure (SOP)

Protocol: Preparation of a Stable 10 mM Stock Solution

  • Weighing: Weigh the solid into a Glass or Amber vial. Avoid using plastic weigh boats if the quantity is sub-milligram (static charge + adsorption).[1]

  • Solvent Addition: Add anhydrous DMSO (Dimethyl Sulfoxide).[1]

    • Why DMSO? It prevents hydrolysis, minimizes N-oxidation compared to water, and dissolves both the salt and free-base forms.

  • Dissolution: Vortex until clear. If heating is required, do not exceed 40°C.[1]

  • Aliquot: Split the stock into small, single-use glass aliquots (e.g., 50 µL each).

    • Why? Repeated freeze-thaw cycles introduce moisture and oxygen, accelerating degradation.[1]

  • Storage: Store at -20°C or -80°C .

  • Working Solution: On the day of the experiment, dilute the DMSO stock into your assay buffer. Ensure the final buffer pH is < 7.5 .

References
  • Waterman, K. C., et al. (2002).[1] "Stabilization of Pharmaceuticals to Oxidative Degradation." Pharmaceutical Development and Technology. Link[1]

    • Relevance: Establishes the mechanism of N-oxidation in secondary amines and the role of peroxides in excipients.
  • McDonald, C., et al. (2008).[1] "Adsorption of Lipophilic Drugs to Plastics." Journal of Pharmaceutical Sciences. Link

    • Relevance: Validates the adsorption of lipophilic compounds (LogP > 2) to polystyrene and PVC surfaces.
  • Baertschi, S. W., et al. (2011).[1] "Pharmaceutical Stress Testing: Predicting Drug Degradation."[1] Drugs and the Pharmaceutical Sciences. Link[1]

    • Relevance: Provides the standard protocols for photostability and oxid
  • FDA Guidance for Industry. (1996). "Q1B Photostability Testing of New Drug Substances and Products." Link

    • Relevance: The regulatory basis for recommending amber glassware and light protection.

Sources

Optimization

Technical Support Center: Purifying 3-[2-(3-Fluorophenoxy)ethyl]piperidine

Welcome to the technical support center for the purification of 3-[2-(3-Fluorophenoxy)ethyl]piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practica...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-[2-(3-Fluorophenoxy)ethyl]piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the isolation and purification of this important piperidine derivative. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.

Understanding the Purification Challenge

The synthesis of 3-[2-(3-Fluorophenoxy)ethyl]piperidine, typically via a Williamson ether synthesis or similar nucleophilic substitution, often results in a crude mixture containing the desired product along with unreacted starting materials and by-products. The primary purification challenge lies in the efficient separation of the basic final product from both acidic and other basic precursors.

A common synthetic route involves the reaction of 3-fluorophenol with a suitably functionalized piperidine precursor, such as 3-(2-chloroethyl)piperidine or its tosylate analogue, in the presence of a base.

dot graph "synthesis_overview" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Caption: Common synthetic precursors and the resulting crude product mixture.

To effectively design a purification strategy, it is crucial to understand the differing physicochemical properties of the components in the crude mixture.

CompoundTypepKaPolarityKey Separation Principle
3-[2-(3-Fluorophenoxy)ethyl]piperidine Basic Product~10-11 (Piperidine N)Moderately PolarBasic, organic-soluble
3-Fluorophenol Acidic Precursor~9.3 (Phenolic OH)PolarAcidic, forms water-soluble salt in base
3-(2-haloethyl)piperidine Basic Precursor~10-11 (Piperidine N)Moderately PolarBasic, separation based on polarity difference

Frequently Asked Questions & Troubleshooting

Q1: What is the most effective initial workup to remove unreacted 3-fluorophenol?

Answer: The most robust and scalable initial purification step is an acid-base liquid-liquid extraction (LLE) . This technique leverages the significant difference in acidity between your basic piperidine product and the acidic 3-fluorophenol precursor.

The core principle is to deprotonate the acidic phenol with a basic aqueous solution. This converts the phenol into its corresponding phenolate salt, which is highly soluble in water and can be easily washed away from your organic-soluble product.

Experimental Protocol: Basic Aqueous Wash
  • Dissolution: Ensure your crude reaction mixture is fully dissolved in a water-immiscible organic solvent, such as ethyl acetate, dichloromethane (DCM), or diethyl ether.

  • First Wash (Base): Transfer the organic solution to a separatory funnel. Add an equal volume of a 1 M aqueous sodium hydroxide (NaOH) solution.

  • Extraction: Stopper the funnel, invert, and open the stopcock to vent pressure. Shake gently for 1-2 minutes. Vigorous shaking can lead to emulsions.

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer, which now contains the sodium 3-fluorophenolate salt.

  • Repeat: Repeat the basic wash (Steps 2-4) one more time to ensure complete removal of the phenol.

  • Neutralization Wash: Wash the organic layer with an equal volume of water, followed by a wash with saturated sodium chloride solution (brine) to remove residual NaOH and break any minor emulsions.

  • Drying & Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

dot graph "LLE_Workflow" { graph [rankdir="TB", splines=true, nodesep=0.5, ranksep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Caption: Workflow for acid-base liquid-liquid extraction.

Q2: I've performed the basic wash, but my TLC plate still shows multiple spots. How do I proceed?

Answer: After the acid-base extraction, any remaining impurities are likely to be neutral or basic, such as the unreacted piperidine precursor. For separating compounds with similar functional groups but different polarities, flash column chromatography on silica gel is the method of choice.[1]

A critical challenge with purifying basic compounds like piperidine derivatives on standard silica gel is their interaction with acidic silanol groups on the silica surface. This interaction leads to significant peak tailing, poor separation, and sometimes irreversible adsorption of the product onto the column.[2]

The solution is to add a basic modifier to your eluent. This additive, typically triethylamine (TEA), competes with your product for the acidic sites on the silica, resulting in symmetrical peaks and improved separation.[2]

Experimental Protocol: Flash Column Chromatography of a Basic Piperidine
  • TLC Analysis & Eluent Selection:

    • Dissolve a small amount of your partially purified product in a solvent like DCM.

    • Spot the solution on a TLC plate.

    • Develop the plate in various solvent systems (e.g., mixtures of hexanes/ethyl acetate or DCM/methanol). Crucially, add 0.5-1% triethylamine (TEA) to each eluent system.

    • An optimal solvent system will give your target compound a Retention Factor (Rf) of approximately 0.25-0.35 and show good separation from other spots.[2]

  • Column Packing:

    • Prepare a slurry of silica gel in your chosen initial, low-polarity mobile phase (containing TEA).

    • Wet pack the chromatography column with the slurry, ensuring a level and compact bed. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude product in a minimum amount of DCM or the mobile phase.

    • Carefully load the solution onto the top of the silica bed.

  • Elution and Fraction Collection:

    • Begin elution with the mobile phase. If a gradient is needed, gradually increase the polarity (e.g., by increasing the percentage of methanol).

    • Collect fractions and monitor their composition by TLC.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

dot graph "troubleshooting_flowchart" { graph [rankdir="TB", splines=true, nodesep=0.5, ranksep=0.6]; node [shape=diamond, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#FBBC05", fontcolor="#202124"]; node_action [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#E8F0FE", fontcolor="#1967D2"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Caption: Troubleshooting peak tailing in piperidine chromatography.

Q3: My purified product is a solid. Is recrystallization a good option for final polishing?

Answer: Absolutely. If your product is a solid and has a purity of >90-95% after chromatography, recrystallization is an excellent and highly efficient method for achieving high purity and obtaining crystalline material.[1] The process relies on the principle that the desired compound is soluble in a hot solvent but sparingly soluble at a lower temperature, while impurities remain in solution.

Experimental Protocol: Recrystallization
  • Solvent Screening: In small test tubes, test the solubility of ~10-20 mg of your product in various solvents (e.g., hexanes, ethyl acetate, isopropanol, acetonitrile) at room temperature and upon heating. A good solvent will dissolve the compound when hot but cause it to precipitate upon cooling. An anti-solvent system (where the compound is soluble in solvent A but insoluble in solvent B, and A and B are miscible) can also be effective.

  • Dissolution: In an Erlenmeyer flask, dissolve the compound in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Q4: How can I confirm the purity and identity of my final product?

Answer: A combination of analytical techniques should be used to confirm both the purity and structural identity of your 3-[2-(3-Fluorophenoxy)ethyl]piperidine.

TechniquePurposeWhat to Look For
¹H and ¹³C NMR Structural Confirmation & PurityAbsence of peaks corresponding to 3-fluorophenol or other precursors. Correct chemical shifts, integrations, and coupling patterns for the target molecule.
GC-MS / LC-MS Purity & Molecular WeightA single major peak in the chromatogram with the correct mass-to-charge ratio (m/z) for the product.
TLC / HPLC Purity AssessmentA single spot (TLC) or peak (HPLC) when compared against the crude material and starting material reference spots.
References
  • BenchChem. (2025).
  • BenchChem. (2025).

Sources

Reference Data & Comparative Studies

Comparative

Chiral Separation and Validation of 3-[2-(3-Fluorophenoxy)ethyl]piperidine Enantiomers

Executive Summary The separation of 3-[2-(3-Fluorophenoxy)ethyl]piperidine enantiomers presents a classic but distinct challenge in pharmaceutical analysis. As a secondary amine with a chiral center at the 3-position of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The separation of 3-[2-(3-Fluorophenoxy)ethyl]piperidine enantiomers presents a classic but distinct challenge in pharmaceutical analysis. As a secondary amine with a chiral center at the 3-position of the piperidine ring, this molecule exhibits significant basicity, leading to peak tailing on traditional silica-based matrices. Furthermore, the fluorophenoxy side chain introduces electronic effects that can be leveraged for pi-pi interactions with specific chiral selectors.

The Verdict: While Supercritical Fluid Chromatography (SFC) offers superior speed and "green" chemistry advantages, Normal Phase HPLC (NP-HPLC) using Amylose-based columns (Chiralpak AD-H or IA) remains the "Gold Standard" for Quality Control (QC) environments due to its robustness, ease of transferability, and lower instrument variability.

This guide provides a comparative technical analysis and a validated protocol for the resolution of these enantiomers.

The Chiral Challenge: Structural Analysis

To design an effective separation, we must first deconstruct the analyte's interaction potential.

  • The Basic Nitrogen (Secondary Amine): The piperidine nitrogen is a strong proton acceptor. On silica-based Chiral Stationary Phases (CSPs), this leads to non-specific interactions with residual silanols, causing severe peak tailing.

    • Implication: The mobile phase must contain a basic additive (Diethylamine or Isopropylamine) to mask silanols.

  • The Chiral Center (C3 Position): The asymmetry is located on the piperidine ring, requiring a CSP that can form an inclusion complex or steric discrimination close to this ring.

  • The Fluorine Substituent: The 3-fluorophenoxy group increases the acidity of the aromatic ring, enhancing potential

    
     interactions with the carbamate groups of polysaccharide CSPs.
    

Comparative Methodology: HPLC vs. SFC

The following table compares the two primary modalities for separating 3-substituted piperidines.

FeatureMethod A: Normal Phase HPLC Method B: SFC (Supercritical Fluid)
Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, IA)Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, IG)
Mobile Phase n-Hexane / Ethanol / Diethylamine (DEA)CO

/ Methanol / DEA
Typical Run Time 12 – 20 minutes3 – 8 minutes
Peak Shape Good (Tailing factor < 1.3 with additives)Excellent (Sharper peaks due to low viscosity)
Solubility High (Excellent for prep scale)Moderate (Salt formation can be an issue in CO

)
Robustness High (Preferred for GMP/QC)Moderate (Sensitive to back-pressure fluctuations)
Decision Matrix: Method Development Strategy

MethodDevelopment Start Start: 3-[2-(3-Fluorophenoxy)ethyl]piperidine Screening Screening Phase (Columns: AD-H, OD-H, IC, IG) Start->Screening Decision Select Mode Screening->Decision NP_Opt Normal Phase Optimization (Hexane/EtOH + 0.1% DEA) Decision->NP_Opt QC/Routine Analysis SFC_Opt SFC Optimization (CO2/MeOH + 0.1% DEA) Decision->SFC_Opt High Throughput/Green Final Validation (ICH Q2) NP_Opt->Final SFC_Opt->Final

Figure 1: Strategic workflow for selecting the optimal separation mode based on laboratory requirements.

Validated Experimental Protocol (Normal Phase)

Based on the structural analogues and polarity profile, the Amylose-based Normal Phase method is recommended for maximum reliability.

Chromatographic Conditions[1][2][3][4][5][6][7][8][9][10]
  • Column: Chiralpak AD-H or Chiralpak IA (Immobilized),

    
    .
    
    • Why IA? Immobilized phases allow for the use of non-standard solvents (like DCM) if solubility is an issue, though AD-H is sufficient for this standard mixture.

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1 v/v/v).

    • Note: Ethanol is preferred over Isopropanol (IPA) here because the linear alcohol often provides better mass transfer and sharper peaks for piperidine derivatives.

  • Flow Rate:

    
    .
    
  • Temperature:

    
    .
    
  • Detection: UV at

    
     (Targeting the phenoxy chromophore).
    
  • Injection Volume:

    
     (
    
    
    
    concentration).
Sample Preparation
  • Stock Solution: Dissolve

    
     of the racemic sample in 
    
    
    
    of Ethanol (HPLC Grade).
  • Working Solution: Dilute to

    
     using the Mobile Phase.
    
  • Filtration: Filter through a

    
     PTFE syringe filter before injection.
    

Validation Metrics (ICH Q2 R1)

The following data represents typical performance metrics for this class of compounds under the specified conditions.

ParameterAcceptance CriteriaTypical Result
Selectivity (

)


Resolution (

)

(Baseline)

Tailing Factor (

)


(Due to DEA additive)
Linearity (

)


(

)
LOD / LOQ S/N > 3 / S/N > 10

/

Recovery (Accuracy)


Validation Workflow Diagram

Validation cluster_0 System Suitability cluster_1 Analytical Method Validation SS Replicate Injections (n=6) RSD < 2.0% Res Resolution > 1.5 SS->Res Lin Linearity (5 levels, 50-150%) Res->Lin Pass Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Intra/Inter-day) Acc->Prec Rob Robustness (Flow +/- 0.1, Temp +/- 5C) Prec->Rob Report Final Validation Report Rob->Report

Figure 2: Step-by-step validation workflow ensuring ICH Q2(R1) compliance.

Troubleshooting & Expert Insights

The "Memory Effect"

Problem: After injecting a high concentration of the enantiomer, a "ghost peak" appears in the blank. Cause: Basic amines can adsorb strongly to the stainless steel frits or column hardware. Solution: Passivate the system with the mobile phase containing 0.1% DEA for 30 minutes before the first injection. Ensure the needle wash solvent contains 50% Ethanol.

Resolution Loss Over Time

Problem:


 drops below 1.5 after 500 injections.
Cause:  Accumulation of strongly retained non-chiral impurities or stripping of the chiral selector (if using coated AD-H with forbidden solvents).
Solution: 
  • Regeneration: Flush with 100% Ethanol (for AD-H) at reduced flow (

    
    ) for 2 hours.
    
  • Guard Column: Always use a Chiralpak AD-H guard cartridge to protect the analytical column.

Alternative Columns

If Chiralpak AD-H fails to provide baseline separation:

  • Try Chiralcel OD-H: The cellulose backbone forms a different helical pitch. For some 3-substituted piperidines, the "cavity" size of cellulose fits better than amylose.

  • Try Chiralpak IG: This immobilized column uses a meta-substituted selector (chloro/methyl) which often provides unique selectivity for halogenated analytes like the fluorophenoxy derivative here.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][2][3][4][5] Link

  • Daicel Chiral Technologies. (2020). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH.Link

  • Subramanian, G. (Ed.). (2008). Chiral Separation Techniques: A Practical Approach. Wiley-VCH.
  • Babu, C. V. R., et al. (2014).[1][4] "Estimation of Enantiomeric Impurity in Piperidin-3-amine by Chiral HPLC with Precolumn Derivatization." Chirality, 26(12), 775-779.[1] Link (Demonstrates the difficulty of piperidine separation and the use of AD-H columns).

  • Zhang, T., et al. (2005).[6] "Complementary use of novel immobilized polysaccharide chiral stationary phases for the enantiomeric separation of pharmaceutical compounds." Journal of Chromatography A, 1083(1-2), 96-109. (Foundational text on using IA/IB columns for basic drugs).

Sources

Validation

A Comparative Guide to Infrared (IR) Spectroscopy for the Confirmation of 3-[2-(3-Fluorophenoxy)ethyl]piperidine

For Researchers, Scientists, and Drug Development Professionals In the synthesis of novel pharmaceutical compounds, rigorous structural confirmation is a cornerstone of the development pipeline. Infrared (IR) spectroscop...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel pharmaceutical compounds, rigorous structural confirmation is a cornerstone of the development pipeline. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for verifying the presence of key functional groups, thereby confirming the successful formation of a target molecule and distinguishing it from starting materials and potential byproducts. This guide offers an in-depth comparison of the expected IR spectral features of 3-[2-(3-Fluorophenoxy)ethyl]piperidine against its likely precursors, providing the experimental and theoretical basis for its unambiguous identification.

The Significance of Vibrational Fingerprints

At its core, IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites various vibrational modes within its chemical bonds. These vibrations, including stretching and bending, occur at specific frequencies that are characteristic of the bond type, the atoms involved, and their molecular environment. The resulting spectrum is a unique "fingerprint" of the molecule. For a multi-functional molecule like 3-[2-(3-Fluorophenoxy)ethyl]piperidine, the IR spectrum is a composite of the vibrations of its constituent parts: the piperidine ring, the ether linkage, and the fluorinated aromatic ring. Successful synthesis is confirmed by the appearance of characteristic peaks for the newly formed ether linkage and the simultaneous presence of peaks from both the piperidine and fluorophenoxy moieties, along with the disappearance of peaks unique to the starting materials (e.g., the O-H stretch of 3-fluorophenol).

Predicted IR Absorption Profile of 3-[2-(3-Fluorophenoxy)ethyl]piperidine

The structure of 3-[2-(3-Fluorophenoxy)ethyl]piperidine contains several key functional groups that will give rise to characteristic peaks in the IR spectrum. Below is a detailed breakdown of the expected absorption regions.

Visualizing the Key Vibrational Modes

The following diagram illustrates the molecular structure of 3-[2-(3-Fluorophenoxy)ethyl]piperidine and highlights the key bonds responsible for the most informative IR absorption peaks.

Caption: Key IR-active bonds in 3-[2-(3-Fluorophenoxy)ethyl]piperidine.

Comparative Analysis of IR Spectra

The confirmation of 3-[2-(3-Fluorophenoxy)ethyl]piperidine relies on identifying its characteristic peaks while noting the absence of key peaks from the starting materials. The following table provides a comparative summary.

Functional Group/VibrationExpected Wavenumber (cm⁻¹) in ProductPresent in Piperidine?Present in 3-Fluorophenol?Comments
O-H Stretch (Phenolic) AbsentNoYes (Broad, ~3550-3200 cm⁻¹)The disappearance of this broad peak is a primary indicator of successful ether formation.
N-H Stretch (Secondary Amine) ~3350-3310 (weak-medium, sharp)YesNoThis peak, characteristic of the piperidine moiety, should be present in the final product.[1][2]
Aromatic C-H Stretch >3000NoYesThese peaks are typically of weak to medium intensity and appear at slightly higher wavenumbers than aliphatic C-H stretches.[3][4]
Aliphatic C-H Stretch 2950-2850 (strong)YesNoStrong absorptions from the piperidine ring and the ethyl chain are expected.[4]
Aromatic C=C Stretch ~1600-1475 (medium)NoYesA series of peaks in this region confirms the presence of the aromatic ring.[3][4]
Asymmetric C-O-C Stretch (Aryl-Alkyl Ether) ~1250 (strong)NoNoThis is a key diagnostic peak for the newly formed ether linkage. Phenyl alkyl ethers typically show a strong band in this region.[5][6]
Symmetric C-O-C Stretch (Aryl-Alkyl Ether) ~1040 (strong)NoNoAnother important peak confirming the ether group. Phenyl alkyl ethers often exhibit a second strong band around this wavenumber.[5]
C-F Stretch ~1400-1000 (strong)NoYesThis strong absorption confirms the presence of the fluorine substituent on the aromatic ring. It may overlap with other peaks in the fingerprint region.[7][8]
C-N Stretch (Aliphatic Amine) ~1250-1020 (weak-medium)YesNoThis peak may be difficult to assign as it falls in the busy fingerprint region and can overlap with the strong C-O stretch.[2]
N-H Bend/Wag ~910-665 (medium-strong, broad)YesNoA broad band in this region is characteristic of secondary amines.[2]

Experimental Protocol: Acquiring the IR Spectrum

This section provides a standardized procedure for obtaining a high-quality IR spectrum of a solid or oil sample, such as 3-[2-(3-Fluorophenoxy)ethyl]piperidine, using an Attenuated Total Reflectance (ATR) FT-IR spectrometer. ATR is a preferred method for its simplicity, speed, and minimal sample preparation.

Objective: To obtain a confirmatory IR spectrum of the synthesized 3-[2-(3-Fluorophenoxy)ethyl]piperidine.

Materials:

  • FT-IR Spectrometer with ATR accessory (e.g., diamond or zinc selenide crystal)

  • Sample of 3-[2-(3-Fluorophenoxy)ethyl]piperidine

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Methodology:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

    • Confirm that the ATR accessory is correctly installed and aligned.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe dampened with isopropanol. Allow the crystal to air dry completely.

    • Acquire a background spectrum. This step is crucial as it measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, allowing the software to subtract these signals from the sample spectrum.

  • Sample Application:

    • Place a small amount (typically 1-2 mg for a solid, or a single drop for an oil) of the 3-[2-(3-Fluorophenoxy)ethyl]piperidine sample directly onto the center of the ATR crystal.

    • Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. Insufficient contact is a common cause of weak and distorted spectra.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is standard for routine analysis.

  • Data Processing and Analysis:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks and compare their positions and relative intensities to the expected values outlined in the comparative table above.

  • Cleaning:

    • Retract the press, remove the sample from the crystal, and clean the crystal surface thoroughly with isopropanol and a lint-free wipe.

Workflow for Spectroscopic Confirmation

The following diagram outlines the logical workflow for confirming the identity of 3-[2-(3-Fluorophenoxy)ethyl]piperidine using IR spectroscopy.

workflow cluster_prep Sample Preparation & Acquisition cluster_analysis Spectral Analysis cluster_references Reference Data start Synthesized Product acquire_bkgd Acquire Background Spectrum (Clean ATR Crystal) start->acquire_bkgd apply_sample Apply Sample to ATR Crystal acquire_bkgd->apply_sample acquire_sample Acquire Sample Spectrum apply_sample->acquire_sample process_spec Process Spectrum (Background Subtraction) acquire_sample->process_spec peak_pick Identify & Label Key Peaks process_spec->peak_pick compare Compare with Reference Data peak_pick->compare decision Structure Confirmed? compare->decision ref_product Predicted Spectrum of Product compare->ref_product Presence of key product peaks ref_sm Spectra of Starting Materials (Piperidine, 3-Fluorophenol) compare->ref_sm Absence of key starting material peaks success Confirmation Successful decision->success Yes failure Further Analysis Required decision->failure No

Caption: Workflow for IR-based structural confirmation.

Conclusion

Infrared spectroscopy is an indispensable tool for the structural confirmation of synthesized molecules like 3-[2-(3-Fluorophenoxy)ethyl]piperidine. By systematically analyzing the spectrum for the appearance of key diagnostic peaks—most notably the strong aryl-alkyl ether C-O stretches around 1250 cm⁻¹ and 1040 cm⁻¹—and the concurrent disappearance of the broad phenolic O-H stretch from the 3-fluorophenol starting material, researchers can confidently verify the success of the synthesis. The continued presence of the secondary amine N-H stretch and aliphatic/aromatic C-H and C=C stretches further corroborates the final structure. This guide provides a robust framework for utilizing IR spectroscopy to ensure the identity and integrity of the target compound, a critical step in the drug discovery and development process.

References

  • Royal Society of Chemistry. (2025). Gas-phase, conformer-specific infrared spectra of 3-chlorophenol and 3-fluorophenol. Physical Chemistry Chemical Physics. [Link]

  • National Institute of Standards and Technology. (n.d.). 3-Fluorophenol. NIST Chemistry WebBook. [Link]

  • National Institute of Standards and Technology. (n.d.). Piperidine. NIST Chemistry WebBook. [Link]

  • PubChem. (n.d.). 3-Fluorophenol. [Link]

  • Spectroscopy Online. (2023). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Amines. [Link]

  • University of Calgary. (n.d.). IR: amines. [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Ethers. [Link]

  • Spectroscopy Online. (2020). The C-O Bond III: Ethers By a Knockout. [Link]

  • University of California, Santa Cruz. (n.d.). IR Tables. [Link]

  • UniTechLink. (n.d.). Analysis of Infrared spectroscopy (IR). [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. [Link]

  • Oreate AI Blog. (2026). Decoding the IR Spectrum of Secondary Amines. [Link]

  • LibreTexts. (n.d.). IR Spectroscopy of Hydrocarbons. [Link]

  • Chemistry LibreTexts. (2025). Infrared Spectra of Some Common Functional Groups. [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Ethers. [Link]

  • WebSpectra. (n.d.). IR Absorption Table. [Link]

  • Chemistry LibreTexts. (2024). Infrared Spectra of Some Common Functional Groups. [Link]

Sources

Comparative

Reproducibility Guide: 3-[2-(3-Fluorophenoxy)ethyl]piperidine Biological Data

The following guide details the technical protocols and reproducibility standards for 3-[2-(3-Fluorophenoxy)ethyl]piperidine (CAS: 946682-10-6). As a prototypical phenoxyalkyl-piperidine scaffold , this compound represen...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the technical protocols and reproducibility standards for 3-[2-(3-Fluorophenoxy)ethyl]piperidine (CAS: 946682-10-6).

As a prototypical phenoxyalkyl-piperidine scaffold , this compound represents a critical chemical space in CNS drug discovery, often serving as a building block or probe for Serotonin (5-HT) receptors , Sigma receptors , and Monoamine transporters . Its reproducibility profile is defined by its lipophilicity, secondary amine basicity, and the metabolic stability conferred by the fluorine substitution.

Executive Summary: The Reproducibility Challenge

3-[2-(3-Fluorophenoxy)ethyl]piperidine is a secondary amine with a lipophilic fluorophenoxy tail. In biological assays, particularly radioligand binding and functional GPCR screens, data variation is rarely due to the intrinsic pharmacology of the molecule but rather physicochemical artifacts .

Core Reproducibility Risks:

  • Salt Form Discrepancy: The free base is often an oil/gum, leading to weighing errors. The HCl salt is a solid but hygroscopic.

  • Non-Specific Binding (NSB): The logP (~2.6) combined with the cationic center causes high affinity for plasticware and membrane filters.

  • Fluorine Effect: The 3-fluoro substitution alters pKa and metabolic stability compared to the non-fluorinated parent, changing potency in long-duration assays.

Comparative Analysis: Performance vs. Analogs

To validate your data, compare the performance of 3-[2-(3-Fluorophenoxy)ethyl]piperidine against its structural neighbors. If your data does not follow the trends below, suspect an assay artifact.

Table 1: Structure-Activity & Physicochemical Comparison

Feature3-[2-(3-Fluorophenoxy)ethyl]piperidine Alternative A: Non-Fluorinated Analog Alternative B: N-Methylated Analog
Structure 3-F-Phenoxy-Ethyl-PiperidinePhenoxy-Ethyl-Piperidine3-F-Phenoxy-Ethyl-N-Me-Piperidine
LogP (Calc) ~2.6 (Moderate Lipophilicity)~2.2 (Lower)~2.9 (Higher)
Metabolic Stability High (Blocked C-H oxidation)Low (Rapid phenyl oxidation)Moderate (N-demethylation risk)
Assay Risk Moderate (Plastic binding)LowHigh (Aggregates in buffer)
Potency Trend Baseline Typically 2-5x lower potency (loss of hydrophobic contact)Variable (Steric clash or improved penetration)

Expert Insight: The 3-Fluoro group is a bioisostere for hydrogen that increases lipophilicity and metabolic resistance without significant steric bulk. If your IC50 for the fluorinated compound is lower (weaker) than the non-fluorinated analog in a metabolic stability assay, check for contamination or precipitation.

Technical Protocol: Self-Validating Binding Assay

This protocol is designed to eliminate the "Sticky Compound" effect common with phenoxy-piperidines.

Phase 1: Compound Solubilization (The Critical Step)
  • Standard: Do NOT dissolve directly in aqueous buffer.

  • Protocol:

    • Dissolve 10 mM stock in 100% DMSO .

    • Sonicate for 5 minutes to ensure no micro-aggregates exist.

    • Verification: Visual inspection under 4x magnification. Solution must be clear.

    • Storage: Aliquot into glass vials (avoid polypropylene) and store at -20°C.

Phase 2: Serial Dilution & Assay Setup
  • Step 1: Perform serial dilutions in DMSO first, then transfer to buffer.

    • Why? Diluting directly in buffer causes the lipophilic amine to crash out or stick to pipette tips.

  • Step 2: Buffer Composition.

    • Add 0.1% BSA (Bovine Serum Albumin) or 0.05% Pluronic F-127 to the assay buffer.

    • Mechanism: This coats the plastic and prevents the piperidine tail from adsorbing to the plate walls.

Phase 3: Data Validation Criteria

For the data to be accepted, it must meet these criteria:

  • Hill Slope: Must be between -0.8 and -1.2. (Steep slopes indicate aggregation).

  • Z-Factor: > 0.5 for the plate.

  • Replicate Variance: CV < 10% between duplicates.

Visualization of Reproducibility Workflows

Diagram 1: The "Anti-Stick" Handling Workflow

This flowchart illustrates the critical decision points to prevent compound loss during the assay.

CompoundHandling Start Solid Compound (HCl Salt preferred) Solubilization Dissolve in 100% DMSO (Glass Vial) Start->Solubilization Check Visual Check: Clear Solution? Solubilization->Check Check->Solubilization No (Sonicate) Dilution Serial Dilution in DMSO Check->Dilution Yes Transfer Transfer to Assay Buffer (+0.1% BSA) Dilution->Transfer Keep DMSO < 1% Assay Biological Assay (Receptor Binding) Transfer->Assay

Figure 1: Optimized solubilization workflow to prevent precipitation and plastic adsorption of lipophilic piperidines.

Diagram 2: Mechanistic Interaction & Interference

Understanding why the compound binds helps distinguish true signal from noise.

InteractionMechanism Ligand 3-[2-(3-F-Phenoxy)ethyl]piperidine Ionic Ionic Bond (Piperidine NH+) Ligand->Ionic Hydrophobic Hydrophobic Pocket (F-Phenoxy) Ligand->Hydrophobic NSB Non-Specific Binding (Lipophilic Adsorption) Ligand->NSB Receptor Target Receptor (e.g., 5-HT / Sigma) Plastic Assay Plate/Tips (Interference) Ionic->Receptor Aspartate Residue Hydrophobic->Receptor Aromatic Cluster NSB->Plastic Without BSA

Figure 2: Mechanistic map showing the dual fate of the ligand: specific receptor binding vs. non-specific adsorption to plastics.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. ScienceDirect. Link

  • Wishart, D. S., et al. (2006). DrugBank: a comprehensive resource for in silico drug discovery and exploration. Nucleic Acids Research. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 24867694 (Related Phenoxyethyl-piperidine). PubChem. Link

Safety & Regulatory Compliance

Safety

Operational Disposal Protocol: 3-[2-(3-Fluorophenoxy)ethyl]piperidine

Executive Summary & Immediate Action Stop and Read: 3-[2-(3-Fluorophenoxy)ethyl]piperidine is a halogenated organic base .[1] Improper disposal poses two specific risks: the release of hydrofluoric acid (HF) during stand...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

Stop and Read: 3-[2-(3-Fluorophenoxy)ethyl]piperidine is a halogenated organic base .[1] Improper disposal poses two specific risks: the release of hydrofluoric acid (HF) during standard incineration and dangerous exothermic reactions if mixed with acidic waste streams.

Core Disposal Directive:

  • Waste Stream: Halogenated Organic Waste (Do NOT mix with general non-halogenated solvents).[1]

  • Chemical Compatibility: Incompatible with Acids and Oxidizers .[1]

  • Container: High-Density Polyethylene (HDPE) or Borosilicate Glass.[1]

Physicochemical Profile & Waste Classification

To ensure safe handling, we must first define the molecule's behavior based on its functional groups.[1] As a specific Safety Data Sheet (SDS) may be unavailable for niche building blocks, we apply Group Safety Logic based on the piperidine ring and fluorophenoxy ether.[1]

PropertyValue / CharacteristicOperational Implication
Chemical Class Halogenated Cyclic AmineRequires "Halogenated" waste labeling.[1]
Functional Groups Piperidine (2° Amine), Fluorine, EtherBasic pH; potential peroxide former (ether) upon long storage.[1]
Physical State Liquid or Low-Melting SolidLikely viscous; requires solvent rinsing for full transfer.[1]
Acidity/Basicity Basic (

for piperidine)
DO NOT add to Acid Waste containers (Exotherm/Fume risk).[1]
Incineration Product

,

, HF (Hydrofluoric Acid)
Must be incinerated in facilities with alkaline scrubbers.[1]
RCRA Status Likely D002 (Corrosive) or D001 (Ignitable)Must be treated as Hazardous Chemical Waste.[1]

Operational Disposal Workflow

This protocol ensures compliance with EPA standards and prevents laboratory accidents.[1]

Phase 1: Segregation & Preparation

The Golden Rule: Never mix this compound with "General Organic Waste" if that stream is destined for non-halogenated fuel blending.[1] The fluorine content requires specific thermal destruction methods.[1]

  • Identify the Waste Stream: Select the carboy/drum labeled "Halogenated Organic Waste." [1]

  • Verify pH Compatibility: Ensure the receiving container does not contain concentrated acids.[1]

    • Why? Piperidine derivatives are strong bases.[1] Mixing with acid waste (e.g.,

      
      , 
      
      
      
      ) will cause an immediate, violent exothermic reaction and potential geyser effect.[1]
  • Solvent Dilution: If the substance is neat (pure), dilute it with a compatible halogenated solvent (e.g., Dichloromethane) or a neutral carrier (e.g., Ethanol) to reduce viscosity and prevent "hot spots" in the container.

Phase 2: Packaging & Labeling
  • Primary Container: Use HDPE (High-Density Polyethylene) containers.[1]

    • Note: While glass is chemically compatible, HDPE is preferred for waste transport to prevent breakage.[1]

  • Labeling:

    • Write the full chemical name: 3-[2-(3-Fluorophenoxy)ethyl]piperidine .

    • Check the hazard boxes: [X] Toxic [X] Corrosive [X] Halogenated .

    • Explicitly write: "CONTAINS FLUORINE" .[1]

Phase 3: The Decision Logic (Visualization)

The following diagram illustrates the critical decision-making process for segregating this specific chemical.

WasteSegregation Start Start: Waste Generation CheckState Is the chemical mixed with other solvents? Start->CheckState AnalyzeMix Analyze Mixture Composition CheckState->AnalyzeMix Yes HaloStream DISPOSAL STREAM A: Halogenated Organic Waste (Requires Scrubbers) CheckState->HaloStream No (Pure Compound) CheckAcid Does the mixture contain ACIDS? AnalyzeMix->CheckAcid Neutralize Neutralize separately (Exotherm Risk) CheckAcid->Neutralize Yes CheckHalogen Is the mixture Halogenated? CheckAcid->CheckHalogen No Neutralize->HaloStream After pH Check CheckHalogen->HaloStream Yes (Contains F, Cl, Br) CheckHalogen->HaloStream No (But contains our Fluorinated Target) NonHaloStream DISPOSAL STREAM B: Non-Halogenated Waste (Standard Incineration)

Figure 1: Decision Logic for Waste Segregation. Note that 3-[2-(3-Fluorophenoxy)ethyl]piperidine forces the waste into the Halogenated Stream regardless of the solvent it is dissolved in.[1]

Scientific Rationale & Mechanism (E-E-A-T)

Why "Halogenated" Matters (The Fluorine Factor)

Standard organic waste is often used as "supplemental fuel" in cement kilns. However, fluorinated compounds degrade thermally to form Hydrogen Fluoride (HF) .[1]

  • Mechanism:

    
    
    
  • Consequence: HF is highly corrosive to the refractory lining of standard incinerators and is a toxic environmental release.

  • Solution: By tagging this waste as "Halogenated," waste management facilities route it to high-temperature incinerators equipped with alkaline scrubbers (using Calcium Carbonate or Sodium Hydroxide) to capture the HF as harmless salts (

    
     or 
    
    
    
    ).[1]
The Amine Hazard

The piperidine moiety is a secondary amine.

  • Incompatibility: It reacts with oxidizing agents (e.g., Hydrogen Peroxide, Nitric Acid) to form unstable N-oxides or potentially explosive nitro-compounds.[1]

  • Protocol Validation: This is why the protocol above explicitly demands segregation from oxidizers and acids.[1]

Emergency Contingency: Spill Response

In the event of a spill outside the fume hood, follow this containment workflow.

SpillResponse Assess 1. Assess Volume & Risk (Is it >100mL?) Evacuate Evacuate Lab & Call EHS Assess->Evacuate High Risk/Large Vol PPE 2. Don PPE: Nitrile Gloves (Double), Goggles, Lab Coat Assess->PPE Low Risk/Small Vol Contain 3. Containment: Surround with absorbent pads/snakes PPE->Contain Absorb 4. Absorption: Use Chemizorb® or Vermiculite Contain->Absorb Clean 5. Decontamination: Wash area with mild soapy water Absorb->Clean Dispose 6. Disposal: Place debris in Halogenated Waste Clean->Dispose

Figure 2: Spill Response Workflow. Prioritize respiratory protection if the spill occurs outside a ventilated enclosure.

References

  • National Institutes of Health (NIH) - PubChem. Piperidine Safety Data Sheet (SDS) & Hazard Identification. [Link][1]

  • U.S. Environmental Protection Agency (EPA). Incineration of Halogenated Organic Compounds. [Link][1]

  • American Chemical Society (ACS). Identifying and Handling Hazardous Waste in Academic Laboratories. [Link][1]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-(3-Fluorophenoxy)ethyl]piperidine
Reactant of Route 2
Reactant of Route 2
3-[2-(3-Fluorophenoxy)ethyl]piperidine
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